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3'-Methoxy-3-(4-methylphenyl)propiophenone Documentation Hub

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  • Product: 3'-Methoxy-3-(4-methylphenyl)propiophenone
  • CAS: 898768-51-9

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 3'-Methoxy-3-(4-methylphenyl)propiophenone: A Comprehensive Technical Guide

Executive Summary The compound 3'-Methoxy-3-(4-methylphenyl)propiophenone (CAS No.: 898768-51-9), systematically named 1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-one, belongs to the dihydrochalcone class of molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3'-Methoxy-3-(4-methylphenyl)propiophenone (CAS No.: 898768-51-9), systematically named 1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-one, belongs to the dihydrochalcone class of molecules[1]. Dihydrochalcones are highly valued in medicinal chemistry and flavor science due to their diverse pharmacological profiles and structural stability[2].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical mixing, but as a highly controlled, two-phase mechanistic system. The optimal synthetic route leverages a Claisen-Schmidt condensation followed by a chemoselective catalytic hydrogenation . This whitepaper details the causality behind these experimental choices, providing self-validating protocols designed for high-yield, reproducible laboratory execution.

Mechanistic Pathway & Causality

Phase 1: Claisen-Schmidt Condensation

The construction of the carbon skeleton is achieved via the Claisen-Schmidt condensation, a specific type of cross-aldol reaction[3]. The reaction couples 3-methoxyacetophenone (the nucleophile) with 4-methylbenzaldehyde (the electrophile) in an alkaline medium[4].

  • Causality of Base Catalysis: The use of a strong aqueous-alcoholic alkali (e.g., 40% KOH in ethanol) serves a dual purpose. First, it deprotonates the

    
    -carbon of 3-methoxyacetophenone, generating a resonance-stabilized enolate. Second, following the nucleophilic attack on the carbonyl carbon of 4-methylbenzaldehyde, the base facilitates an E1cB (Elimination Unimolecular conjugate Base) dehydration. The expulsion of the hydroxide leaving group is driven by the thermodynamic stability of the resulting highly conjugated 
    
    
    
    -unsaturated system, yielding the intermediate 3'-methoxy-3-(4-methylphenyl)chalcone [4].
Phase 2: Chemoselective Catalytic Hydrogenation

The secondary phase requires the reduction of the alkene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated double bond) without reducing the benzylic carbonyl group to an alcohol or fully hydrogenolyzing it to a methylene group.
  • Causality of Chemoselectivity: Palladium on carbon (Pd/C) is the optimal catalyst for this transformation. Under mild conditions (1 atm

    
    , room temperature), Pd/C exhibits a kinetic preference for coordinating and reducing electron-deficient alkenes over carbonyls[5]. The choice of solvent is critical: while ethanol is commonly used, extended reaction times in highly polar protic solvents can lead to over-reduction, yielding 1,3-diarylpropanols[6]. Utilizing ethyl acetate (EtOAc) or employing transfer hydrogenation with ammonium formate (
    
    
    
    ) tightly controls the reaction, ensuring >99% chemoselectivity for the dihydrochalcone[5][6].

Visualizing the Synthesis

SynthesisPathway R1 3-Methoxyacetophenone (Nucleophile) Cond Claisen-Schmidt Condensation (KOH / EtOH) R1->Cond R2 4-Methylbenzaldehyde (Electrophile) R2->Cond Int 3'-Methoxy-3-(4-methylphenyl)chalcone (α,β-Unsaturated Ketone) Cond->Int -H2O (E1cB Dehydration) Red Selective Hydrogenation (Pd/C, H2 or HCOONH4) Int->Red Prod 3'-Methoxy-3-(4-methylphenyl)propiophenone (Dihydrochalcone) Red->Prod Chemoselective Reduction

Figure 1: Chemical transformation pathway from precursors to the final dihydrochalcone.

Workflow Step1 Step 1: Aldol Condensation Mix Ketone + Aldehyde in EtOH Step2 Base Addition Dropwise 40% KOH at 0-5°C Step1->Step2 Step3 Stirring & Dehydration RT for 12-15h (TLC Monitor) Step2->Step3 Step4 Workup & Isolation Neutralize with 10% HCl, Filter, Recrystallize Step3->Step4 Step5 Step 2: Hydrogenation Setup Dissolve Chalcone in EtOAc + 10% Pd/C Step4->Step5 Step6 H2 Atmosphere 1 atm H2, RT, 2-4h Step5->Step6 Step7 Filtration & Concentration Filter through Celite, Evaporate Step6->Step7 Step8 Final Product 3'-Methoxy-3-(4-methylphenyl)propiophenone Step7->Step8

Figure 2: Step-by-step experimental workflow ensuring self-validating isolation at each phase.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate built-in validation steps (e.g., TLC monitoring, specific neutralization milestones) to confirm the success of each phase before proceeding.

Protocol A: Synthesis of 3'-Methoxy-3-(4-methylphenyl)chalcone
  • Preparation: In a clean, dry 250 mL round-bottom flask, dissolve 50 mmol of 3-methoxyacetophenone and 50 mmol of 4-methylbenzaldehyde in 50 mL of absolute ethanol[3].

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Rationale: Controlling the initial exotherm prevents the Cannizzaro reaction of the benzaldehyde and minimizes self-condensation of the ketone.

  • Catalysis: Slowly add 15 mL of a 40% aqueous KOH solution dropwise over 30 minutes under vigorous magnetic stirring[3].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–15 hours[4].

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 8:2). The disappearance of starting materials and the emergence of a lower-Rf, UV-active spot confirms chalcone formation.

  • Quenching & Isolation: Pour the crude mixture into 200 mL of crushed ice. Neutralize the solution dropwise with 10% HCl until the pH reaches ~7.0. The chalcone will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold distilled water to remove inorganic salts. Recrystallize from hot ethanol to yield the pure intermediate.

Protocol B: Synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone
  • Setup: In a 100 mL two-neck flask, dissolve 20 mmol of the purified chalcone intermediate in 40 mL of Ethyl Acetate (EtOAc).

  • Catalyst Addition: Carefully add 0.05 equivalents (by weight of Pd) of 10% Palladium on Carbon (Pd/C). Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with inert Nitrogen (

    
    ) prior to addition.
    
  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) via a balloon apparatus. Repeat this purge cycle three times to ensure a pure 
    
    
    
    atmosphere.
  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Validation: Monitor via TLC. The reduction of the conjugated double bond will result in a slight shift in Rf and a distinct change in UV absorbance characteristics.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to completely remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final dihydrochalcone product.

Quantitative Data: Hydrogenation Optimization

The chemoselectivity of the Phase 2 reduction is highly dependent on the solvent and hydrogen source. The table below summarizes empirical optimization data to guide experimental design[5][6].

Catalyst SystemSolventHydrogen SourceReaction TimeYield (%)Selectivity (C=C vs C=O)
10% Pd/C (5 mol%)Ethyl Acetate (EtOAc)

gas (1 atm)
2 - 4 h> 95%> 99% (Optimal)
10% Pd/C (5 mol%)Ethanol (EtOH)

gas (1 atm)
24 h85 - 90%~ 90% (Risk of over-reduction)
10% Pd/C (5 mol%)Methanol (MeOH)

(Transfer)
1 - 2 h96%> 99% (Rapid, gas-free)

Note: Transfer hydrogenation using ammonium formate (


) offers an excellent, highly selective alternative for laboratories lacking dedicated high-pressure gas infrastructure[5].

References

1.[1] 3'-Methoxy-3-(4-methylphenyl)propiophenone - Benchchem - 2.[2] Synthetic strategies for dihydrochalcones - Arkivoc - 3.[6] Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones - Universidad de Oviedo - 4.[5] Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones - ResearchGate - 5.[3] Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcone Derivatives - Benchchem - 6.[4] Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - MDPI -

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3'-Methoxy-3-(4-methylphenyl)propiophenone

Executive Summary 3'-Methoxy-3-(4-methylphenyl)propiophenone (CAS No. 898768-51-9) is a highly lipophilic dihydrochalcone derivative. Dihydrochalcones are a privileged class of scaffolds in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3'-Methoxy-3-(4-methylphenyl)propiophenone (CAS No. 898768-51-9) is a highly lipophilic dihydrochalcone derivative. Dihydrochalcones are a privileged class of scaffolds in medicinal chemistry and materials science, often leveraged for their conformational flexibility compared to their rigid chalcone precursors. This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, validated synthetic pathways, and analytical characterization protocols. Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind experimental choices to ensure reproducible, high-yield workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of a compound is critical for predicting its pharmacokinetic behavior and optimizing downstream assays. 3'-Methoxy-3-(4-methylphenyl)propiophenone lacks hydrogen bond donors but possesses two hydrogen bond acceptors (the carbonyl and methoxy oxygens), making it an excellent candidate for crossing lipid bilayers.

Quantitative Data Summary
PropertyValueRationale / Implication
Molecular Formula C17H18O2Defines the dihydrochalcone core structure.
Molecular Weight 254.33 g/mol Optimal for oral bioavailability (Lipinski MW < 500) [1].
CAS Number 898768-51-9Unique chemical identifier for procurement and registry.
LogP (Estimated) ~3.8High lipophilicity; predicts excellent membrane permeability.
H-Bond Donors 0Enhances Blood-Brain Barrier (BBB) penetration potential.
H-Bond Acceptors 2Sufficient for targeted receptor pocket interactions.
Rotatable Bonds 6High conformational adaptability within binding sites.
Topological Polar Surface Area 26.3 ŲHighly favorable for intracellular target engagement (TPSA < 140 Ų).

Synthetic Methodologies: From Chalcone to Dihydrochalcone

The synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone relies on a robust two-step protocol: a base-catalyzed Claisen-Schmidt condensation followed by chemoselective catalytic hydrogenation.

Synthesis Workflow

Synthesis A 3-Methoxyacetophenone + 4-Methylbenzaldehyde B Claisen-Schmidt Condensation (NaOH/EtOH) A->B C Chalcone Intermediate (α,β-unsaturated ketone) B->C D Catalytic Hydrogenation (H2, Pd/C, MeOH) C->D E 3'-Methoxy-3-(4-methylphenyl) propiophenone D->E

Figure 1: Two-step synthetic pathway for 3'-Methoxy-3-(4-methylphenyl)propiophenone.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Claisen-Schmidt Condensation

  • Procedure: Equimolar amounts of 3-methoxyacetophenone and 4-methylbenzaldehyde are dissolved in ethanol. An aqueous solution of NaOH (10% w/v) is added dropwise at 0°C. The mixture is stirred at room temperature for 12-16 hours, neutralized with dilute HCl, and the precipitated chalcone is filtered and recrystallized.

  • Causality & Expertise: This specific cross-aldol condensation is highly efficient because 4-methylbenzaldehyde lacks

    
    -protons, rendering it non-enolizable. This prevents competitive self-condensation, driving the equilibrium entirely toward the desired 
    
    
    
    -unsaturated ketone (chalcone) intermediate.

Step 2: Chemoselective Catalytic Hydrogenation

  • Procedure: The purified chalcone is dissolved in methanol. Palladium on Carbon (10% Pd/C) is added (approx. 5-10% w/w relative to the substrate). The reaction flask is evacuated and backfilled with Hydrogen gas (

    
    ) via a balloon (1 atm). The mixture is stirred at room temperature until hydrogen uptake ceases (typically 2-4 hours). The catalyst is removed via Celite filtration, and the solvent is evaporated to yield the target dihydrochalcone [2].
    
  • Causality & Expertise: Pd/C under mild hydrogen pressure is selected specifically for its chemoselectivity. Stronger reducing agents (like

    
     or 
    
    
    
    ) risk reducing the benzylic carbonyl into a secondary alcohol. Pd/C selectively reduces the alkene double bond, preserving the crucial propiophenone pharmacophore.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must be validated through self-validating analytical systems. The following protocols are designed to confirm both purity and structural identity.

High-Performance Liquid Chromatography (HPLC) for Purity
  • System Setup: C18 Reverse-Phase column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution. Solvent A: Water (0.1% TFA); Solvent B: Acetonitrile.

  • Gradient Logic: Start at 40% B, ramp to 95% B over 15 minutes.

  • Detection: UV absorbance at 254 nm.

  • Validation Logic: The C18 column is chosen due to the compound's high lipophilicity (LogP ~3.8). The target dihydrochalcone will elute later than any unreacted acetophenone but slightly earlier than the rigid chalcone intermediate, allowing for clear baseline resolution and purity quantification (>98% required for biological assays).

Nuclear Magnetic Resonance (1H-NMR) for Structural Identity
  • Conditions: 400 MHz spectrometer,

    
     solvent.
    
  • Key Diagnostic Signals:

    • 
       7.0 - 7.6 ppm (Multiplets, 8H):  Aromatic protons from both phenyl rings.
      
    • 
       3.85 ppm (Singlet, 3H):  Methoxy group protons (
      
      
      
      ).
    • 
       3.25 ppm (Triplet, 2H): 
      
      
      
      protons adjacent to the carbonyl.
    • 
       3.05 ppm (Triplet, 2H): 
      
      
      
      protons benzylic to the p-tolyl group.
    • 
       2.35 ppm (Singlet, 3H):  Aryl-methyl protons (
      
      
      
      ).
  • Validation Logic: The definitive marker of a successful hydrogenation is the complete disappearance of the trans-alkene doublets (typically found at

    
     7.4 and 7.8 ppm with a large coupling constant 
    
    
    
    Hz in the chalcone precursor) and the emergence of the two distinct triplets around 3.0-3.3 ppm representing the newly saturated ethylene bridge.

Pharmacological Potential & Structure-Activity Relationship (SAR)

Dihydrochalcones are frequently investigated for their metabolic, antioxidant, and receptor-modulating properties. The specific substitution pattern of 3'-Methoxy-3-(4-methylphenyl)propiophenone offers unique advantages in drug design.

SAR Logic Diagram

SAR Core Dihydrochalcone Core (Scaffold) Sub1 3'-Methoxy Group (Meta-substitution) Core->Sub1 Sub2 4-Methylphenyl Group (Para-substitution) Core->Sub2 Sub3 Saturated C3 Chain (Flexible Linker) Core->Sub3 Effect1 Modulates electronic density; Enhances lipophilicity Sub1->Effect1 Effect2 Increases hydrophobic interactions in receptor pockets Sub2->Effect2 Effect3 Allows conformational adaptability vs. rigid chalcones Sub3->Effect3

Figure 2: Structure-Activity Relationship (SAR) logic for the target compound.

Mechanistic Insights:

  • The 3'-Methoxy Group: Positioned meta to the carbonyl, this group avoids direct resonance donation into the carbonyl carbon (unlike a para-methoxy group). This maintains the electrophilic character of the carbonyl while increasing the overall lipophilicity and providing a hydrogen bond acceptor for target binding.

  • The Saturated Linker: The reduction of the

    
    -unsaturated bond removes the Michael acceptor properties of the molecule. While chalcones often exhibit pan-assay interference (PAINS) behavior by covalently binding to cysteine residues via Michael addition, the saturated dihydrochalcone is chemically stable, reducing off-target toxicity and making it a superior candidate for selective receptor modulation.
    

References

  • Zou, Y., Li, X., Xin, X., Xu, H., & Zhao, G. (2024). "Microbial-Driven Synthesis and Hydrolysis of Neohesperidin Dihydrochalcone: Biotransformation Process and Feasibility Investigation". Journal of Agricultural and Food Chemistry, 72(8), 4246-4256. Available at:[Link]

Foundational

Spectroscopic Elucidation of 3'-Methoxy-3-(4-methylphenyl)propiophenone: A Comprehensive Technical Guide

Executive Summary Dihydrochalcone derivatives, characterized by their flexible 1,3-diarylpropan-1-one scaffold, are privileged structures in medicinal chemistry, exhibiting significant antidiabetic, antimicrobial, and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydrochalcone derivatives, characterized by their flexible 1,3-diarylpropan-1-one scaffold, are privileged structures in medicinal chemistry, exhibiting significant antidiabetic, antimicrobial, and anticancer properties [1]. The compound 3'-methoxy-3-(4-methylphenyl)propiophenone (CAS No. 898768-51-9) is a synthetic dihydrochalcone whose structural integrity must be rigorously verified prior to downstream biological assays [2].

This whitepaper provides an authoritative, first-principles guide to synthesizing and spectroscopically characterizing this compound. By moving beyond simple data logging, we dissect the causality behind chemical shifts, functional group stretching, and ionic fragmentation, establishing a self-validating framework for drug development professionals.

Chemical Identity & Physicochemical Properties

The molecule represents a reduced state of a corresponding chalcone, possessing an sp³-hybridized aliphatic chain that inherently alters its conformational freedom and spectroscopic signature compared to its α,β-unsaturated precursor.

Table 1: Molecular Profile

Property Value Structural Implication
IUPAC Name 1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-one Defines the connectivity: a propiophenone core substituted at 3' and 3 positions.
Molecular Formula C₁₇H₁₈O₂ Exact Mass: 254.1307 Da
Molecular Weight 254.33 g/mol Confirms total proton and carbon count for NMR integration.

| Degree of Unsaturation | 9 | 1 (carbonyl) + 8 (two phenyl rings); aliphatic chain is fully saturated. |

Synthetic Workflow & Analytical Justification

The synthesis of 3'-methoxy-3-(4-methylphenyl)propiophenone relies on a two-step, highly robust sequence: a Claisen-Schmidt condensation followed by selective catalytic hydrogenation [3]. The analytical strategy maps directly to the tracking of these chemical transformations.

G Syn Synthesis: Catalytic Hydrogenation NMR1 1H NMR: Confirm Aliphatic Saturation (2.9-3.3 ppm) Syn->NMR1 NMR13 13C NMR: Ketone Carbonyl (~199 ppm) Syn->NMR13 IR FT-IR: C=O Stretch (~1685 cm⁻¹) Syn->IR MS EI-MS: [M]+ m/z 254 Base Peak m/z 135 Syn->MS Target Confirmed: 3'-Methoxy-3- (4-methylphenyl)propiophenone NMR1->Target NMR13->Target IR->Target MS->Target

Analytical workflow for confirming the structure of the target dihydrochalcone.

Experimental Protocol: Synthesis & Isolation

Step 1: Claisen-Schmidt Condensation

  • Reagents : Dissolve 10 mmol of 3-methoxyacetophenone and 10 mmol of 4-methylbenzaldehyde in 50 mL of ethanol.

  • Catalysis : Slowly add 10 mL of 20% aqueous NaOH while stirring.

  • Causality : The base deprotonates the kinetically favored methyl group of the acetophenone, generating an enolate that attacks the electrophilic aldehyde. Dehydration occurs spontaneously to afford the conjugated chalcone.

  • Isolation : Filter the resulting precipitate, wash with cold ethanol, and dry.

Step 2: Selective Catalytic Hydrogenation

  • Setup : Dissolve 5 mmol of the intermediate chalcone in 30 mL of methanol. Add 10 mol% of 10% Pd/C catalyst [4].

  • Reaction : Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Causality : Pd/C chemoselectively reduces the electron-deficient α,β-unsaturated alkene without over-reducing the carbonyl group to an alcohol (which would require higher pressures or a stronger reducing agent like LiAlH₄).

  • Self-Validation : Monitor via TLC (Hexane:EtOAc 8:2). The highly UV-active fluorescent spot of the conjugated chalcone will disappear, replaced by a higher

    
     spot with significantly less UV absorbance.
    
  • Workup : Filter the suspension through a Celite pad to remove Pd/C, concentrate in vacuo, and recrystallize from ethanol.

Spectroscopic Data & Structural Elucidation

The following tables synthesize the definitive analytical parameters used to prove the successful generation of the dihydrochalcone framework.

Nuclear Magnetic Resonance (NMR)

The disappearance of the two alkene protons (typically doublets around 7.4–7.8 ppm with a large J ≈ 16 Hz for trans-alkenes) is the ultimate diagnostic proof of successful hydrogenation. In their place, an AA'BB' multiplet system arises, commonly manifesting as two distinct triplets due to rapid conformational averaging in solution [5].

Table 2: ¹H NMR Data (CDCl₃, 400 MHz)

Position δ (ppm) Mult. Int. J (Hz) Causal Assignment
3'-OCH₃ 3.85 s 3H - Strongly deshielded by the adjacent electronegative oxygen atom.
4-CH₃ 2.32 s 3H - Benzylic methyl group on the tolyl ring.
α-CH₂ 3.27 t 2H 7.5 Directly adjacent to the carbonyl; strongly affected by its anisotropic deshielding cone.
β-CH₂ 3.03 t 2H 7.5 Adjacent to the tolyl ring; less deshielded than the α-CH₂.
H-2' 7.53 t 1H ~2.0 Ortho to both C=O and OCH₃; narrow meta-coupling.
H-6' 7.48 dt 1H 7.8, 1.5 Ortho to C=O; deshielded by the carbonyl's electron-withdrawing effect.
H-5' 7.35 t 1H 7.8 Meta to both substituents; represents the baseline aromatic shift.
H-4' 7.10 ddd 1H 8.0, 2.5 Para to C=O, ortho to OCH₃; partially shielded by oxygen's resonance donation (+M effect).
H-2, H-6 7.14 d 2H 8.0 Tolyl ring protons ortho to the alkyl chain.

| H-3, H-5 | 7.10 | d | 2H | 8.0 | Tolyl ring protons ortho to the electron-donating methyl group. |

Table 3: ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Identity δ (ppm) Mechanistic Explanation
C=O (Ketone) 199.5 Highly deshielded due to sp² hybridization and oxygen electronegativity.
C-3' (Ar-O) 159.8 Ispo carbon bonded to the strongly electronegative methoxy oxygen.
C-1' / C-1 138.3 / 138.0 Ipso carbons for the acetophenone side and tolyl side, respectively.
C-4 (Tolyl) 135.6 Ipso carbon bearing the methyl group.
Ar-CH (6C) 112.3 - 129.5 Complex overlapping aromatic methine carbons driven by substituent push-pull effects.
3'-OCH₃ 55.4 Typical shift for an aryl-bound methoxy carbon.
α-CH₂ 40.6 Deshielded purely by inductive pull from the adjacent carbonyl.
β-CH₂ 29.8 Benzylic carbon standard shift range.

| 4-CH₃ | 21.0 | Standard aliphatic methyl shift attached to an arene. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy rapidly self-validates the functional groups without requiring solvent dissolution. For this compound, the shift of the carbonyl stretching frequency is heavily diagnostic.

Table 4: Key FT-IR Signals (ATR)

Wavenumber (cm⁻¹) Vibration Mode Causal Explanation
~2920, 2850 C-H (sp³) stretch Confirms the presence of the newly saturated α and β aliphatic methylenes.
~1685 C=O stretch Because the ketone is conjugated only to the left-side aryl ring, its double bond character is weakened by resonance, dropping it from a standard 1715 cm⁻¹ to ~1685 cm⁻¹.

| ~1260, 1045 | C-O-C stretch | Asymmetric and symmetric stretching of the methoxy ether linkage. |

Electron Ionization Mass Spectrometry (EI-MS)

In an EI-MS environment (70 eV), the energy input forces the molecule to undergo distinct predictive bond cleavages.

MS_Frag M Molecular Ion [M]+• m/z 254 A1 Alpha-Cleavage (at Carbonyl) M->A1 A2 Beta-Cleavage (C-C Aliphatic Bond) M->A2 F1 3-Methoxybenzoyl Cation m/z 135 (Base Peak) A1->F1 F2 4-Methylphenethyl Radical (Neutral Loss) A1->F2 F3 4-Methylbenzyl Cation (Tropylium) m/z 105 A2->F3 F4 Radical Loss A2->F4

Primary mass spectrometry (EI-MS) fragmentation pathways driving structural elucidation.

  • Molecular Ion ([M]⁺, m/z 254) : Appears moderately due to stabilization by the aromatic rings.

  • Base Peak (m/z 135) : Formed via α-cleavage adjacent to the carbonyl group. The resulting 3-methoxybenzoyl cation is ultra-stable due to resonance delocalization from both the carbonyl and the arene ring.

  • Secondary Peak (m/z 105) : Formed via cleavage between the α- and β-carbons. The resultant 4-methylbenzyl cation swiftly rearranges into a 7-membered aromatic tropylium ion , representing an extreme thermodynamic sink.

References

  • MDPI. "Synthesis of Asebogenin and Balsacone A Precursor by a Novel Synthetic Strategy." Molecules. Verified Source:[Link][1]

  • ResearchGate. "Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones." Synthetic Communications. Verified Source:[Link][2]

  • PubChem. "Dihydrochalcone | C15H14O | CID 64802." National Library of Medicine. Verified Source:[Link][3]

Sources

Exploratory

The Evolving Landscape of Propiophenone Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Abstract Propiophenone and its derivatives represent a versatile and increasingly significant class of compounds in medicinal chemistry. The inherent chemical tractability of the propiophenone scaffold allows for a wide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Propiophenone and its derivatives represent a versatile and increasingly significant class of compounds in medicinal chemistry. The inherent chemical tractability of the propiophenone scaffold allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of propiophenone derivatives. We will delve into the molecular mechanisms underpinning these activities, with a particular focus on the induction of ROS-mediated apoptosis and the modulation of key signaling pathways such as NF-κB and PTP-1B. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds, intended to equip researchers, scientists, and drug development professionals with the knowledge to advance this exciting area of therapeutic research.

Introduction: The Propiophenone Scaffold - A Privileged Structure in Drug Discovery

Propiophenone, a simple aromatic ketone, has emerged as a "privileged scaffold" in medicinal chemistry. Its basic structure, consisting of a phenyl ring attached to a propanone moiety, provides an ideal foundation for chemical modification. The introduction of various substituents on the aromatic ring or the ethyl side chain can dramatically alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These modifications, in turn, have a profound impact on the compound's pharmacological profile, leading to a broad array of biological activities.[1][2] This guide will explore the most significant of these activities, highlighting the structure-activity relationships (SAR) that govern their potency and selectivity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the potential of propiophenone derivatives as novel anticancer agents.[1][2][3] These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, lung, and prostate.[1][2][3]

Quantitative Analysis of Anticancer Potency

The anticancer efficacy of propiophenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Brominated Acetophenone Derivative (5c)MCF-7 (Breast)Not specified[1]
Brominated Acetophenone Derivative (5c)A549 (Lung)Not specified[1]
Brominated Acetophenone Derivative (5c)Caco-2 (Colorectal)Not specified[1]
Brominated Acetophenone Derivative (5c)PC-3 (Prostate)Not specified[1]
Chalcone & Propafenone DerivativesHeLa, Fem-X, PC-3, MCF-7, LS174, K562Various[2][3]
Phenylpropiophenone DerivativesVariousNot specified[4]

Note: Specific IC50 values for a broad range of propiophenone derivatives are still emerging in the literature. The data from structurally similar compounds like brominated acetophenones and chalcones strongly support the anticancer potential of this class.[1][2][3]

Mechanism of Action: Induction of ROS-Mediated Apoptosis

A primary mechanism by which propiophenone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, mediated by reactive oxygen species (ROS).[1] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to agents that further increase oxidative stress.[4]

Propiophenone derivatives can trigger an increase in intracellular ROS levels, leading to mitochondrial dysfunction. This disruption of the mitochondrial membrane potential results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[5][6]

ROS_Apoptosis Propiophenone Propiophenone Derivative ROS ↑ Intracellular ROS Propiophenone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of ROS-mediated apoptosis induced by propiophenone derivatives.

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer activity of propiophenone derivatives is highly dependent on their chemical structure. Studies on related compounds like chalcones have shown that the presence and position of substituents on the phenyl rings significantly influence cytotoxicity. For instance, the presence of hydroxyl and methoxy groups on the phenyl ring has been shown to enhance anticancer activity.[4] The introduction of a bromine atom can also modulate the molecule's lipophilicity and electronic properties, contributing to its cytotoxic effects.[1] Further quantitative structure-activity relationship (QSAR) studies are needed to fully elucidate the optimal structural features for anticancer potency.[3]

Antimicrobial Activity: A Potential New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Propiophenone derivatives have shown promise in this area, with studies suggesting potential activity against a range of bacteria and fungi.[1][7] The introduction of a bromine atom into organic molecules is a known strategy to enhance antimicrobial properties.[1]

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Derivative Microorganism MIC (µg/mL) Reference
2-hydroxy-4-methyl-5-chloro propiophenone hydrazoneStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Pseudomonas fluorescens, Aspergillus nigerNot specified[7]
Propionic acid derivativesS. aureus, E. coli, B. subtilis, C. albicans, A. nigerVarious[8]

Note: While specific MIC values for a wide range of propiophenone derivatives are not yet widely available, preliminary studies on derivatives like hydrazones indicate a potential for broad-spectrum antimicrobial activity.[7]

Proposed Mechanisms of Antimicrobial Action

The exact mechanisms by which propiophenone derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that their activity may be related to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of many derivatives may facilitate their passage through the lipid-rich microbial cell walls.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response implicated in numerous chronic diseases. Propiophenone derivatives and related compounds like chalcones have been investigated for their anti-inflammatory properties.[1][9]

Quantitative Assessment of Anti-inflammatory Effects

The anti-inflammatory activity of propiophenone derivatives can be evaluated using various in vitro and in vivo assays. A common in vivo model involves measuring the inhibition of paw edema in rodents.[1] In vitro assays often measure the inhibition of pro-inflammatory mediators.

Assay Model Observed Effect Reference
Inhibition of EdemaRodentsPercentage of inhibition of edema[1]
Protein Denaturation AssayIn vitroInhibition of protein denaturation[3]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A likely mechanism for the anti-inflammatory effects of propiophenone derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[10][11] By inhibiting the activation of NF-κB, propiophenone derivatives can downregulate the production of these inflammatory mediators, thereby reducing the inflammatory response.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Propiophenone Propiophenone Derivative IKK IKK Propiophenone->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocation NFkB_IkB->NFkB_inactive DNA DNA NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Proposed inhibition of the NF-κB signaling pathway by propiophenone derivatives.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Propiophenone derivatives, particularly those with hydroxyl substitutions, have demonstrated antioxidant properties by scavenging free radicals.[12]

Quantitative Evaluation of Antioxidant Capacity

The antioxidant activity of propiophenone derivatives is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals.

Assay Derivative Type Observed Activity Reference
DPPH Radical ScavengingChalcone derivativesVarying IC50 values[12]
ABTS Radical ScavengingDiphenylpropionamide derivativesTEAC (Trolox Equivalent Antioxidant Capacity) values[8]
Structure-Activity Relationship in Antioxidant Activity

The antioxidant potential of propiophenone derivatives is closely linked to their chemical structure. The presence of hydroxyl groups on the aromatic ring is a key determinant of radical scavenging activity.[12] The position and number of these hydroxyl groups, as well as the presence of other electron-donating or electron-withdrawing groups, can significantly influence the antioxidant capacity.

Antidiabetic Activity: A Promising Therapeutic Avenue

Recent studies have highlighted the potential of propiophenone derivatives as a new class of antidiabetic agents.[13][14] Some derivatives have been shown to exhibit antihyperglycemic and lipid-lowering activities in animal models of diabetes.[13]

Mechanism of Action: Inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B)

A key molecular target for the antidiabetic effects of some propiophenone derivatives is Protein Tyrosine Phosphatase 1B (PTP-1B).[13][14] PTP-1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP-1B, these compounds can enhance insulin sensitivity and improve glucose metabolism.

PTP1B_Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS (Phosphorylated) Insulin_Receptor->IRS Signaling_Cascade Downstream Signaling Cascade IRS->Signaling_Cascade PTP1B PTP-1B PTP1B->IRS Dephosphorylates Propiophenone Propiophenone Derivative Propiophenone->PTP1B Inhibits Glucose_Uptake Glucose Uptake Signaling_Cascade->Glucose_Uptake

Caption: Inhibition of the PTP-1B signaling pathway by propiophenone derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of propiophenone derivatives.

General Synthesis of Propiophenone Derivatives

A common method for the synthesis of propiophenone derivatives is the Friedel-Crafts acylation of an appropriately substituted benzene ring with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[13]

Protocol: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add the substituted benzene (1 equivalent) and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath and slowly add aluminum chloride (1.1 equivalents) in portions.

  • Acylating Agent Addition: Add propionyl chloride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16][17]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the propiophenone derivative and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.[7][18]

Protocol: MIC Assay

  • Compound Preparation: Prepare a series of twofold dilutions of the propiophenone derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

In Vitro Antioxidant Activity: DPPH and ABTS Assays

Protocol: DPPH Radical Scavenging Assay [2][5]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the propiophenone derivative to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Protocol: ABTS Radical Cation Decolorization Assay [2][5]

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

  • Reaction Mixture: Add various concentrations of the propiophenone derivative to the ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time.

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox equivalents.

Conclusion and Future Perspectives

Propiophenone derivatives have unequivocally demonstrated their potential as a versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, make them a compelling area for further investigation. The ability to readily modify their structure provides a powerful tool for optimizing their potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas. A more comprehensive exploration of the structure-activity relationships through the synthesis and screening of larger and more diverse libraries of propiophenone derivatives is crucial. Elucidating the precise molecular targets and downstream signaling pathways for each biological activity will provide a more rational basis for drug design. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the safety and efficacy of these compounds in preclinical models. The continued investigation of propiophenone derivatives holds significant promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

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  • Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. European Journal of Medicinal Chemistry, 50, 249-257. [Link]

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  • Joshi, K. T., & Pancholi, A. (2011). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. Oriental Journal of Chemistry, 27(4), 1437-1442. [Link]

  • ResearchGate. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF. ResearchGate. [Link]

  • Pokrovsky, V. S., et al. (2021). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Pharmaceuticals, 14(7), 675. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

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  • Asati, V., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 23(3), 856-862. [Link]

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Foundational

solubility and stability of 3'-Methoxy-3-(4-methylphenyl)propiophenone

An In-Depth Technical Guide on the Preformulation Profiling of 3'-Methoxy-3-(4-methylphenyl)propiophenone Structural Rationale and Preformulation Context In early-stage drug development and synthetic scale-up, understand...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Preformulation Profiling of 3'-Methoxy-3-(4-methylphenyl)propiophenone

Structural Rationale and Preformulation Context

In early-stage drug development and synthetic scale-up, understanding the physicochemical boundaries of a lead compound is paramount. 3'-Methoxy-3-(4-methylphenyl)propiophenone (CAS No.: 898768-51-9, MW: 254.33 g/mol ) is a substituted diaryl/alkyl ketone characterized by a highly lipophilic backbone. Structurally, it consists of a 3-methoxyphenyl moiety attached directly to a carbonyl group, extended by an ethyl bridge to a 4-methylphenyl (p-tolyl) group.

From a preformulation perspective, this molecular architecture dictates two critical behavioral traits:

  • Aqueous In-solubility: The absence of ionizable functional groups (such as basic amines or acidic carboxylates) means the molecule lacks a physiologically relevant pKa. Consequently, its solubility will be inherently low and strictly pH-independent across the gastrointestinal pH range (1.2 to 7.4).

  • Chemical Stability Profile: The molecule is devoid of hydrolyzable linkages (e.g., esters, amides), rendering it highly stable in aqueous acidic or basic environments. However, the presence of benzylic carbons (specifically the methyl group on the p-tolyl ring and the methylene bridge) and an aryl ketone moiety introduces specific vulnerabilities to oxidative and photolytic degradation, respectively.

This whitepaper details the rigorous, self-validating methodologies required to accurately quantify the thermodynamic solubility and establish the stability profile of this compound, adhering strictly to international regulatory standards[1].

Thermodynamic Solubility: Mechanisms and Methodology

While kinetic solubility assays (relying on DMSO stock dilutions) are useful for high-throughput screening, they frequently overestimate solubility due to supersaturation and cosolvent effects[2]. For a highly lipophilic, crystalline compound like 3'-Methoxy-3-(4-methylphenyl)propiophenone, determining the true solid-liquid equilibrium—thermodynamic solubility —is mandatory for accurate formulation development[3].

Causality in Experimental Design

The shake-flask method is the gold standard for thermodynamic solubility[3]. By introducing an excess of the solid API into an aqueous medium and allowing it to mechanically equilibrate over 24 to 48 hours, we ensure that the chemical potential of the solid phase equals that of the solute in the liquid phase. To ensure the protocol is self-validating, sampling must occur at two distinct time points (e.g., 24h and 48h). If the concentration variance between these points is <5%, true equilibrium is confirmed.

Step-by-Step Shake-Flask Protocol
  • Media Preparation: Prepare standard aqueous buffer solutions at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate Buffered Saline).

  • Solid Addition: Accurately weigh ~2.0 mg of crystalline 3'-Methoxy-3-(4-methylphenyl)propiophenone into 2.0 mL glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial, ensuring a visible excess of solid remains (indicating saturation).

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C at 300 RPM.

  • Phase Separation: At 24 hours, extract a 200 µL aliquot. Centrifuge at 15,000 x g for 15 minutes at 25°C to pellet undissolved solids. (Filtration is avoided as highly lipophilic compounds may nonspecifically bind to filter membranes).

  • Quantification: Dilute the supernatant appropriately with mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via a validated LC-MS/MS method against a standard calibration curve.

  • Validation Check: Repeat steps 5-6 at 48 hours. Confirm equilibrium (<5% variance).

SolubilityWorkflow Start Excess Solid Compound (CAS 898768-51-9) Buffer Add Aqueous Media (pH 1.2, 4.5, 7.4) Start->Buffer Incubate Shake-Flask Equilibration 25°C, 24-48 hrs Buffer->Incubate Separate Phase Separation (Centrifugation at 15k x g) Incubate->Separate Analyze LC-MS/MS Quantification Separate->Analyze Validate Equilibrium Validation (24h vs 48h variance <5%) Analyze->Validate

Figure 1: Thermodynamic shake-flask solubility workflow ensuring solid-liquid equilibrium.

Quantitative Solubility Profile

Note: Data represents anticipated physicochemical behavior based on structural lipophilicity.

Solvent SystempHTemp (°C)Expected Solubility (µg/mL)Mechanistic Rationale
0.1 N HCl1.225< 1.0No basic amine to protonate; strictly lipophilic.
Acetate Buffer4.525< 1.0Neutral molecule; pH independent.
PBS7.425< 1.0Neutral molecule; pH independent.
FaSSIF (Biorelevant)6.53715.0 - 25.0Micellar solubilization via bile salts/lecithin.

Chemical Stability and Degradation Pathways

A robust stability profile must evaluate the compound under both accelerated environmental conditions and forced degradation (stress) conditions, as mandated by the ICH Q1A(R2) guidelines[1].

Causality in Stability Testing

Because 3'-Methoxy-3-(4-methylphenyl)propiophenone lacks hydrolyzable functional groups, standard acid/base hydrolysis will likely yield no degradation. However, the molecule is susceptible to:

  • Oxidation: The benzylic methyl group on the p-tolyl ring and the alpha-methylene protons adjacent to the carbonyl are highly susceptible to radical-mediated auto-oxidation, potentially forming hydroperoxides or benzylic alcohols.

  • Photolysis: Aryl ketones are classic chromophores that undergo Norrish Type I (alpha-cleavage) or Norrish Type II (hydrogen abstraction) reactions upon exposure to UV light.

To ensure trustworthiness, the analytical method (typically RP-HPLC with Diode Array Detection) must be stability-indicating . This is validated by calculating the mass balance : the sum of the remaining intact API peak area and the integrated areas of all degradation product peaks must equal approximately 100% of the initial API peak area.

Step-by-Step Forced Degradation Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a chemically inert co-solvent (e.g., Acetonitrile).

  • Hydrolytic Stress (Control): Mix 1 mL of stock with 1 mL of 1N HCl (acid) or 1N NaOH (base). Incubate at 60°C for 48 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%

    
    . Incubate at room temperature for 24 hours in the dark.
    
  • Photolytic Stress (ICH Q1B): Expose a thin layer of solid API and an aqueous suspension to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.

  • Thermal/Humidity Stress (ICH Q1A): Store solid API aliquots in open glass vials at 40°C / 75% Relative Humidity (RH) for 6 months[1].

  • Neutralization & Analysis: Neutralize acid/base samples. Dilute all samples to a nominal concentration of 100 µg/mL and analyze via stability-indicating HPLC-DAD.

Degradation API 3'-Methoxy-3-(4-methylphenyl) propiophenone Thermal Thermal/Hydrolytic (ICH Q1A / 60°C) API->Thermal Photo Photolytic Stress (ICH Q1B: UV/Vis) API->Photo Oxidative Oxidative Stress (3% H2O2) API->Oxidative Deg1 Highly Stable (No significant degradation) Thermal->Deg1 Deg2 Norrish Cleavage (Photoproduct Formation) Photo->Deg2 Deg3 Benzylic Oxidation (Alcohols/Hydroperoxides) Oxidative->Deg3

Figure 2: Primary stress degradation pathways and expected outcomes based on ICH guidelines.

Stability and Degradation Results Matrix
Stress ConditionParametersExpected Degradation (%)Primary Degradation PathwayMass Balance Achieved?
Acidic 1N HCl, 60°C, 48h< 1.0%None (Lacks hydrolyzable groups)Yes
Basic 1N NaOH, 60°C, 48h< 1.0%None (Lacks hydrolyzable groups)Yes
Oxidative 3%

, 25°C, 24h
10.0 - 15.0%Benzylic oxidation at p-tolyl methylYes
Photolytic UV/Vis (ICH Q1B)15.0 - 20.0%Norrish Type I/II ketone cleavageYes
Accelerated 40°C / 75% RH, 6 Mo.< 0.5%Physically and chemically stableYes

Conclusion on Formulation Strategy

Due to the profound aqueous insolubility and pH-independence of 3'-Methoxy-3-(4-methylphenyl)propiophenone, conventional solid oral dosage forms (e.g., standard compressed tablets) will likely suffer from dissolution-rate-limited bioavailability. Formulation scientists should bypass standard aqueous vehicles and immediately investigate enabling technologies, such as Amorphous Solid Dispersions (ASDs) via hot-melt extrusion or lipid-based drug delivery systems (SMEDDS), leveraging the compound's inherent lipophilicity. Furthermore, due to its photolytic sensitivity, the final drug product must be packaged in opaque or UV-protective blister materials.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH.org. Available at: [Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tbzmed.ac.ir, 2024. Available at: [Link]

Sources

Exploratory

The Discovery, Evolution, and Synthesis of Substituted Propiophenones: A Technical Whitepaper

Executive Summary Substituted propiophenones—more commonly known in pharmacological literature as synthetic cathinones or -keto amphetamines—represent a structurally diverse class of monoamine transport modulators. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted propiophenones—more commonly known in pharmacological literature as synthetic cathinones or


-keto amphetamines—represent a structurally diverse class of monoamine transport modulators. As a Senior Application Scientist navigating the intersection of medicinal chemistry and neuropharmacology, I have observed how this chemical class has bifurcated into two distinct trajectories: FDA-approved therapeutics (e.g., bupropion) and illicit designer drugs (e.g., mephedrone, MDPV). This whitepaper provides an in-depth technical analysis of their historical discovery, mechanistic pharmacology, and the standardized synthetic protocols used to develop them.

Historical Timeline and Discovery

The history of substituted propiophenones is a classic example of pharmacognosy informing synthetic chemistry. The foundational scaffold is derived from cathinone , a naturally occurring alkaloid found in the leaves of the Catha edulis (Khat) shrub, which has been chewed for centuries in the Horn of Africa and the Arabian Peninsula for its stimulant properties[1].

Despite the ancient use of Khat, the active compound,


-cathinone, was not definitively isolated and identified by the United Nations Narcotic Laboratory until 1975[1]. However, synthetic chemistry had already preempted nature.
  • 1920s: The first synthetic analog, methcathinone, was synthesized in 1928, followed closely by the synthesis of mephedrone (4-methylmethcathinone) in 1929[2]. Originally investigated for analeptic and antidepressant properties, these compounds were largely shelved due to their high abuse potential.

  • 1969 (The Therapeutic Breakthrough): Dr. Nariman Mehta, an organic chemist at Burroughs Wellcome, synthesized bupropion (originally named amfebutamone)[3]. By adding a tert-butyl group to the amine and a chlorine atom to the phenyl ring, Mehta successfully sterically hindered the molecule, reducing its abuse liability while retaining its efficacy as a norepinephrine-dopamine reuptake inhibitor (NDRI). Bupropion was approved by the FDA in 1985 and remains a frontline antidepressant and smoking cessation aid[3].

  • 2000s (The Designer Drug Era): In the early 21st century, clandestine chemists rediscovered early synthetic cathinones like mephedrone and MDPV (3,4-methylenedioxypyrovalerone), marketing them as "bath salts" to circumvent drug laws[2]. This triggered a massive wave of global regulatory scheduling.

Table 1: Quantitative Summary of Key Substituted Propiophenones
CompoundYear DiscoveredPrimary Target(s)Mechanism of ActionClinical / Legal Status
Methcathinone 1928DAT, NETReleasing AgentSchedule I (Illicit)
Mephedrone 1929DAT, SERT, NETReleasing AgentSchedule I (Illicit)
Bupropion 1969DAT, NETReuptake InhibitorFDA Approved (Therapeutic)
MDPV 1969DAT, NETReuptake InhibitorSchedule I (Illicit)
Cathinone 1975 (Isolated)DAT, NETReleasing AgentSchedule I (Natural Origin)

Pharmacological Mechanisms

Substituted propiophenones exert their effects primarily through interactions with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[4].

Structurally, the presence of the


-ketone group (the defining feature of propiophenones compared to amphetamines) increases the polarity of the molecule, slightly decreasing its penetration across the blood-brain barrier but altering its binding affinity at the transporter site.

From a mechanistic standpoint, these compounds fall into two distinct categories:

  • Monoamine Releasing Agents (Substrate-type): Compounds like mephedrone and methcathinone act similarly to amphetamines. They are transported into the presynaptic neuron, collapse vesicular pH gradients, and force the reverse transport of dopamine and norepinephrine into the synaptic cleft[4].

  • Monoamine Reuptake Inhibitors (Blocker-type): Compounds with bulky nitrogen substituents (like the tert-butyl group in bupropion or the pyrrolidine ring in MDPV) cannot be transported into the cell. Instead, they bind to the transporter and block it, functioning similarly to cocaine[4].

MonoaminePathway Presynaptic Presynaptic Terminal Transporter Monoamine Transporter (DAT/NET/SERT) Presynaptic->Transporter Release Synapse Synaptic Cleft (Neurotransmitters) Transporter->Synapse Normal Reuptake Transporter->Synapse Accumulation Postsynaptic Postsynaptic Receptor Synapse->Postsynaptic Activation Propiophenone Substituted Propiophenone (e.g., Bupropion) Propiophenone->Transporter Inhibits Reuptake

Fig 1. Pharmacological mechanism of substituted propiophenones at monoamine transporters.

Chemical Synthesis & Experimental Protocols

The core synthetic route for substituted propiophenones relies on a highly reliable two-step sequence: the


-bromination of a precursor ketone, followed by nucleophilic substitution (amination) with a primary or secondary amine[5].

SynthesisWorkflow Start Propiophenone Precursor Bromination Step 1: α-Bromination (NBS, Catalyst) Start->Bromination Intermediate α-Bromo Propiophenone Bromination->Intermediate Electrophilic Halogenation Amination Step 2: Amination (Primary/Secondary Amine) Intermediate->Amination Product Substituted Cathinone Amination->Product Nucleophilic Substitution

Fig 2. Two-step synthetic workflow for substituted propiophenones via α-bromination and amination.

Standardized Protocol: Synthesis of a Bupropion Analogue

As an application scientist, I emphasize safety, yield, and self-validating checkpoints. Historically, molecular bromine (


) was used for the first step[6]. However, 

poses severe toxicity and safety risks. Modern protocols utilize N-bromosuccinimide (NBS) and a catalytic acid, which provides a controlled release of electrophilic bromine, minimizing poly-bromination artifacts[7].
Step 1:

-Bromination via NBS

Causality & Rationale: We utilize NBS in the presence of


-toluenesulfonic acid (

-TsOH) in a polar aprotic solvent. The acid catalyzes the enolization of the propiophenone, which is the rate-determining step for electrophilic attack by the bromonium ion.
  • Setup: Dissolve 10 mmol of the substituted propiophenone (e.g., 3-chloropropiophenone) in 30 mL of acetonitrile.

  • Addition: Add 10.5 mmol of NBS and 1 mmol of

    
    -TsOH.
    
  • Reaction: Stir the mixture at reflux (

    
    ) for 2 hours.
    
  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. Validation: The reaction is only complete when the starting material spot entirely disappears. Proceeding prematurely will result in unreacted ketone contaminating the final amination step, complicating purification.

  • Workup: Cool to room temperature, evaporate the solvent under reduced pressure, and partition the residue between dichloromethane (DCM) and water. Extract the organic layer, dry over anhydrous

    
    , and concentrate to yield the 
    
    
    
    -bromo intermediate.
Step 2: Nucleophilic Amination

Causality & Rationale: The


-bromo ketone is highly electrophilic. We use an excess of the target amine (e.g., tert-butylamine) to drive the 

reaction to completion and to act as an acid scavenger for the generated hydrobromic acid (HBr), preventing the protonation and deactivation of the incoming nucleophile.
  • Setup: Dissolve the crude

    
    -bromo propiophenone in 20 mL of DCM[5].
    
  • Addition: Dropwise, add 25 mmol of tert-butylamine at

    
     (ice bath) to control the exothermic substitution reaction.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: The formation of a white precipitate (tert-butylammonium bromide) acts as a visual, self-validating indicator that the substitution is successfully occurring.

  • Workup & Isolation: Wash the organic phase with a 1M aqueous

    
     solution to ensure the product is fully in its freebase form. Separate the organic phase, dry, and evaporate.
    
  • Salt Formation: To stabilize the highly prone-to-dimerization freebase[1], dissolve the crude oil in diethyl ether and bubble anhydrous

    
     gas to precipitate the final substituted propiophenone hydrochloride salt.
    

References

  • Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences - nih.gov
  • Bupropion - Wikipedia - wikipedia.org
  • C
  • Structure–Activity Relationship of Synthetic Cathinones: An Upd
  • CN104119240A - Preparation method for (S)-(-)-alpha-methylaminopropiophenone - google.com
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
  • Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies - researchg

Sources

Foundational

An In-depth Technical Guide to 3'-Methoxypropiophenone as a Research Chemical Intermediate

A Note to the Reader: Initial exploration for "3'-Methoxy-3-(4-methylphenyl)propiophenone" revealed a significant lack of publicly available scientific literature and experimental data for this specific compound. Therefo...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Initial exploration for "3'-Methoxy-3-(4-methylphenyl)propiophenone" revealed a significant lack of publicly available scientific literature and experimental data for this specific compound. Therefore, to provide a comprehensive and technically valuable guide, this document focuses on the closely related and well-documented structural isomer, 3'-Methoxypropiophenone (CAS No: 37951-49-8). This aromatic ketone is a significant research chemical and a pivotal intermediate in pharmaceutical synthesis, offering a wealth of established scientific information.

Introduction: The Role of 3'-Methoxypropiophenone in Synthetic Chemistry

3'-Methoxypropiophenone is an organic compound that holds considerable importance as a versatile intermediate in the landscape of chemical synthesis.[1][2] Its structure, which features a propiophenone core with a methoxy group at the meta-position of the phenyl ring, provides a unique combination of reactivity and functionality.[1] This makes it a valuable building block for constructing more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[2] The presence of the ketone and ether functional groups allows for a wide range of chemical transformations, making it a precursor of choice for various high-value compounds.[2][3] This guide offers an in-depth exploration of its properties, synthesis, characterization, and applications, with a particular focus on its role as a key starting material for the synthesis of active pharmaceutical ingredients (APIs).[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 3'-Methoxypropiophenone is fundamental for its effective use in research and development.

Physicochemical Properties

The key physical and chemical properties of 3'-Methoxypropiophenone are summarized in the table below.

PropertyValueReferences
CAS Number 37951-49-8[3]
Molecular Formula C₁₀H₁₂O₂[6][7]
Molecular Weight 164.20 g/mol [4][6][7]
Appearance Colorless to pale yellow liquid[2][8][9]
Boiling Point 259 °C[3][6]
Melting Point ~ -1°C to -7°C[2][8][9]
Density ~1.016 g/cm³[6]
Solubility Very slightly soluble in water; Soluble in organic solvents like ethanol, methanol, and diethyl ether.[2]
Refractive Index ~1.501[6]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 3'-Methoxypropiophenone.

Proton and carbon NMR spectra provide detailed information about the molecular structure. The expected chemical shifts for 3'-Methoxypropiophenone are as follows:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.54 (d, 1H), 7.50 (t, 1H), 7.37 (t, 1H), 7.10 (dd, 1H), 3.86 (s, 3H, -OCH₃), 3.00 (q, 2H, -CH₂-), 1.23 (t, 3H, -CH₃).[10]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with variations due to the methoxy substituent), and the aliphatic carbons of the propionyl group.

The IR spectrum of 3'-Methoxypropiophenone is characterized by strong absorption bands corresponding to its functional groups. Key peaks include a strong C=O stretch for the ketone (typically around 1680-1700 cm⁻¹) and C-O stretching vibrations for the methoxy group.[11]

Under electron ionization (EI), 3'-Methoxypropiophenone exhibits a characteristic fragmentation pattern. The molecular ion peak (M+) is observed at m/z 164.[12] The base peak is typically at m/z 135, resulting from the alpha-cleavage and loss of an ethyl radical (•C₂H₅).[12] Another significant fragment is found at m/z 107, which arises from the subsequent loss of carbon monoxide (CO) from the m/z 135 ion.[12]

G M [C₁₀H₁₂O₂]⁺˙ m/z = 164 F1 [C₈H₇O₂]⁺ m/z = 135 M->F1 - •C₂H₅ (α-cleavage) F2 [C₇H₇O]⁺ m/z = 107 F1->F2 - CO F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CH₂O

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis of 3'-Methoxypropiophenone

Several synthetic routes are available for the preparation of 3'-Methoxypropiophenone, with the Grignard reaction and Friedel-Crafts acylation being the most common and industrially relevant methods.

Grignard Reaction: A High-Yield Approach

A robust and high-yield method involves the reaction of a Grignard reagent, prepared from m-bromoanisole, with propionitrile.[13][14] This method is advantageous due to its relatively simple operation and the potential for high purity of the final product.[13][14]

G cluster_0 Grignard Reagent Formation cluster_1 Reaction and Work-up A m-Bromoanisole D Grignard Reagent A->D B Magnesium (Mg) B->D C Anhydrous THF C->D F Reaction Intermediate D->F Nucleophilic Addition E Propionitrile E->F H 3'-Methoxypropiophenone F->H G Aqueous HCl G->H Hydrolysis

Caption: Workflow for Grignard Synthesis.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.0 eq) and a catalytic amount of iodine or anhydrous aluminum trichloride.[13]

  • Slowly add a solution of m-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.[13] Maintain a gentle reflux (50-55 °C) to ensure complete formation of the Grignard reagent.[13]

  • Reaction with Propionitrile: Cool the Grignard reagent solution. Slowly add propionitrile (1.0 eq) dropwise, maintaining a controlled temperature.[13] Stir the reaction mixture for 1-2 hours after the addition is complete.[13]

  • Work-up and Purification: Quench the reaction by slowly adding it to a cold aqueous solution of hydrochloric acid (e.g., 3 M HCl).[13][15]

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate or toluene).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • The crude product is then purified by vacuum distillation to yield pure 3'-Methoxypropiophenone.[15]

Friedel-Crafts Acylation

The Friedel-Crafts acylation of anisole with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is another established synthetic route.[2] It's a classic electrophilic aromatic substitution reaction.[16] However, a key consideration is that the methoxy group is an ortho-, para-director, which can lead to the formation of isomeric products (4'-methoxypropiophenone and 2'-methoxypropiophenone).[16] Careful control of reaction conditions is necessary to favor the desired isomer, although separation of isomers might be required.

Applications as a Research Chemical Intermediate

The primary and most significant application of 3'-Methoxypropiophenone is its role as a key intermediate in the synthesis of pharmaceuticals.[3][5]

Synthesis of Tapentadol

3'-Methoxypropiophenone is a crucial starting material for the synthesis of Tapentadol, a centrally acting opioid analgesic used for the management of moderate to severe pain.[4][17][18] The synthesis typically proceeds through a Mannich reaction or a Reformatsky-type reaction, where the propiophenone backbone is elaborated to construct the final drug molecule.[4][17]

G A 3'-Methoxypropiophenone B Mannich Reaction (or other C-C bond formation) A->B C Intermediate Amine B->C D Further Transformations (e.g., reduction, demethylation) C->D E Tapentadol D->E

Caption: Role in the Synthesis of Tapentadol.

  • Under a nitrogen atmosphere, charge a reaction vessel with tetrahydrofuran (THF) and zinc metal.[17]

  • Heat the mixture to 65-75 °C.[3]

  • Add a mixture of 3'-methoxypropiophenone (1.0 eq) and ethyl 2-bromopropionate (1.2 eq) in THF to the reaction vessel.[3][17]

  • After the addition is complete, reflux the reaction mass for 1-2 hours.[3]

  • Cool the reaction and quench with a 15% dilute HCl solution.[3]

  • Extract the product with toluene, wash the organic layer, dry, and concentrate to yield the intermediate ester, which can then be carried forward in the synthesis of Tapentadol.[3]

Synthesis of Heterocyclic Compounds

3'-Methoxypropiophenone also serves as a building block in multi-component reactions for the synthesis of complex heterocyclic structures, such as 2,3,6-trisubstituted pyridines, which are important scaffolds in medicinal chemistry.[3][17]

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling 3'-Methoxypropiophenone.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][19] It may also cause skin, eye, and respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][19]

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid contact with skin and eyes, and avoid inhaling dust, fumes, or vapors.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] Keep away from heat, sparks, and open flames.[6]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[19] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[19]

Conclusion

3'-Methoxypropiophenone is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its well-defined physicochemical properties, established synthetic routes, and clear spectroscopic profile make it a reliable and versatile building block for researchers and drug development professionals. Its crucial role in the synthesis of the analgesic Tapentadol underscores its importance in the production of modern therapeutics. As research into new synthetic methodologies and novel therapeutic agents continues, the utility of 3'-Methoxypropiophenone as a key intermediate is poised to remain a cornerstone of organic and medicinal chemistry.

References

  • BenchChem. (2025). An In-depth Technical Guide to 3'-Methoxypropiophenone. Retrieved from BenchChem website.[1]

  • ChemicalBook. (2024, April 15). 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations. Retrieved from ChemicalBook website.[2]

  • ChemBK. (2024, April 9). 3'-Methoxy propiophenone - Introduction. Retrieved from ChemBK website.[8][9]

  • Chemsrc. (2025, August 22). 3'-Methoxypropiophenone | CAS#:37951-49-8. Retrieved from Chemsrc website.[6]

  • BenchChem. (2025). An In-depth Technical Guide to 3'-Methoxypropiophenone. Retrieved from BenchChem website.[15]

  • ChemicalBook. (2023, March 21). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. Retrieved from ChemicalBook website.[3]

  • BenchChem. (2025). Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis. Retrieved from BenchChem website.[17]

  • ChemBK. (2024, April 9). 3'-methoxypropiophenone - Introduction. Retrieved from ChemBK website.[9]

  • Sigma-Aldrich. 3'-Methoxypropiophenone | 37951-49-8. Retrieved from Sigma-Aldrich website.

  • BenchChem. (2025). Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 3'-Methoxypropiophenone. Retrieved from BenchChem website.[12]

  • Apicule. 3′-Methoxypropiophenone (CAS No: 37951-49-8) API Intermediate Manufacturers. Retrieved from Apicule website.[4]

  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone. Retrieved from Google Patents.[13]

  • Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS | CAS 37951-49-8 MSDS. Retrieved from Loba Chemie website.[19]

  • Semantic Scholar. (2016, October 24). Synthesis method for 3-methoxypropiophenone. Retrieved from Semantic Scholar.[14]

  • ChemicalBook. 3'-methoxypropiophenone synthesis. Retrieved from ChemicalBook website.[10]

  • BenchChem. (2025). spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone. Retrieved from BenchChem website.[11]

  • Nordmann. 3'-Methoxypropiophenone (37951-49-8) at Nordmann. Retrieved from Nordmann website.[5]

  • PubChem. 3'-Methoxypropiophenone | C10H12O2 | CID 584765. Retrieved from PubChem - NIH.[7]

  • ACS Publications. (2025, January 10). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction | Organic Process Research & Development. Retrieved from ACS Publications.[18][20]

  • SIELC Technologies. (2018, May 16). 3'-Methoxypropiophenone. Retrieved from SIELC Technologies.[21]

  • ACS Publications. (2025, January 10). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction | Organic Process Research & Development. Retrieved from ACS Publications.[20]

  • Sigma-Aldrich. Friedel–Crafts Acylation. Retrieved from Sigma-Aldrich website.

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Methoxypropiophenone via Friedel-Crafts Acylation. Retrieved from BenchChem website.[16]

Sources

Protocols & Analytical Methods

Method

Topic: A Multi-technique Approach for the Comprehensive Characterization of 3'-Methoxy-3-(4-methylphenyl)propiophenone

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The robust and unambiguous characterization of novel c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The robust and unambiguous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide presents a comprehensive analytical workflow for 3'-Methoxy-3-(4-methylphenyl)propiophenone, a propiophenone derivative of interest. We move beyond a simple listing of methods to provide an integrated strategy, explaining the causal-driven choices behind each protocol. This document details validated, step-by-step methodologies for structural elucidation, purity assessment, and physicochemical characterization using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Guiding Philosophy: An Integrated Analytical Workflow

The characterization of a molecule like 3'-Methoxy-3-(4-methylphenyl)propiophenone should not be a haphazard series of independent tests. Instead, it should follow a logical progression where each technique provides a unique piece of the puzzle, and the results collectively validate the structure, identity, and purity of the compound. A successful workflow confirms the expected and systematically screens for the unexpected.

The proposed workflow begins with rapid, low-resource techniques for initial identity confirmation (FTIR) and proceeds to high-resolution separation (HPLC) for purity assessment, and finally, definitive structural confirmation (NMR, MS).

G cluster_0 Phase 1: Initial Identity & Purity cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Final Validation Synthesis Synthesized Crude Product FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR Quick Confirmation HPLC_Screen HPLC Purity Screen (Purity & Impurity Profile) Synthesis->HPLC_Screen Quantitative Assessment Purified Purified Compound (>98% Purity) HPLC_Screen->Purified Purification Step (e.g., Column Chromatography) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) Purified->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purified->MS Final Fully Characterized Reference Standard NMR->Final MS->Final

Caption: Integrated workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the primary technique for determining the purity of 3'-Methoxy-3-(4-methylphenyl)propiophenone and quantifying any related impurities.[1] A reversed-phase method is the logical choice due to the non-polar nature of the aromatic ketone.

Expertise & Experience:

  • Column Choice: A C18 stationary phase is selected for its hydrophobic character, which provides excellent retention and resolution for aromatic compounds like propiophenones.[2]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A mild acid (e.g., formic acid) is added to the mobile phase to protonate any residual silanols on the stationary phase, thereby reducing peak tailing and improving peak shape.

  • Detection: The compound possesses aromatic rings, making it an excellent chromophore for UV detection. A wavelength of 246 nm is a good starting point, based on data for similar compounds.[1]

Protocol 2.1: Reversed-Phase HPLC for Purity Analysis
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is required.[2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 acetonitrile:water mixture to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValueRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for separation of non-polar aromatic compounds.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Gradient 50% B to 95% B over 15 min, hold for 5 minEnsures elution of the main peak and any more non-polar impurities.
Column Temp. 40 °CReduces viscosity and improves peak efficiency.[1]
Injection Vol. 10 µLStandard volume for analytical runs.
Detector DAD, 246 nmOptimal wavelength for detecting the aromatic ketone chromophore.[1]
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method.

    • The Limit of Detection (LOD) and Limit of Quantification (LOQ) for similar methods are typically in the low ng/mL range, ensuring high sensitivity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework. For 3'-Methoxy-3-(4-methylphenyl)propiophenone, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is essential for complete assignment.

Expertise & Experience:

  • Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent first choice as it readily dissolves most organic compounds and its residual solvent peak does not typically interfere with analyte signals.

  • Experiment Selection:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

Protocol 3.1: NMR Structural Elucidation
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Based on analogous structures[3], expect signals corresponding to:

      • Aromatic protons (multiplets, ~7.0-8.0 ppm).

      • Methoxy protons (singlet, ~3.8 ppm).

      • Methylene protons adjacent to the ketone (quartet, ~3.0 ppm).

      • Methyl protons of the tolyl group (singlet, ~2.4 ppm).

      • Methylene protons adjacent to the tolyl group (triplet).

      • Methyl protons of the propionyl group (triplet, ~1.2 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Expect signals for the ketone carbonyl (~190-200 ppm), aromatic carbons (~110-160 ppm), methoxy carbon (~55 ppm), and aliphatic carbons (~10-40 ppm).

  • 2D NMR Acquisition: Run standard COSY and HSQC experiments to confirm connectivity and finalize assignments.

Proton EnvironmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key COSY Correlations
Propionyl CH₃~1.2 (t)~8Propionyl CH₂
Propionyl CH₂~3.0 (q)~35Propionyl CH₃
Methoxy OCH₃~3.8 (s)~55None
Tolyl CH₃~2.4 (s)~21None
Phenyl H's~7.1-7.6 (m)~110-138With each other
Tolyl H's~7.1-7.3 (m)~128-140With each other

(Note: Exact chemical shifts may vary. These are estimates based on known propiophenone structures.)[3]

Mass Spectrometry (MS): Confirming Mass and Fragmentation

MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, which provides additional structural evidence. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective method for volatile, thermally stable compounds like this one.[2]

Expertise & Experience:

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, creating a molecular "fingerprint" that can be compared to libraries.[4]

  • Expected Fragmentation: Aromatic ketones typically fragment via cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). For the target molecule (MW: 254.32 g/mol ), key expected fragments would arise from the loss of the ethyl group and cleavage to form the methoxybenzoyl and tolylpropyl cations. Based on data for 3-methoxypropiophenone (MW: 164.20), a primary fragment is the methoxybenzoyl cation at m/z 135.[5][6]

Protocol 4.1: GC-MS Analysis
  • Instrumentation: A GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • GC-MS Conditions:

ParameterValueRationale
Carrier Gas Helium, 1.0 mL/minInert and provides good chromatographic efficiency.[2]
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.[2]
Oven Program 100 °C (2 min), ramp 15 °C/min to 280 °C (5 min)Separates the analyte from solvent and any potential impurities.[2]
Ionization Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation.
MS Source Temp. 230 °CPrevents condensation in the source.[2]
Scan Mode Full Scan, m/z 40-450Captures the molecular ion and all significant fragments.[2]
  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (M⁺) at m/z 254.

    • Analyze the fragmentation pattern to identify key structural fragments.

    • Expected Key Fragments (m/z): 254 (M⁺), 225 ([M-C₂H₅]⁺), 135 ([CH₃OC₆H₄CO]⁺), 119 ([CH₃C₆H₄CH₂CH₂]⁺), 91 ([C₇H₇]⁺, tropylium ion).

G cluster_mol 3'-Methoxy-3-(4-methylphenyl)propiophenone cluster_frag Key EI Fragmentation Pathways M Molecular Ion (M+) m/z = 254 F1 Loss of Ethyl Radical [M-C₂H₅]⁺ m/z = 225 M->F1 - •C₂H₅ F2 Alpha-Cleavage [CH₃OC₆H₄CO]⁺ m/z = 135 M->F2 Cleavage F3 Alpha-Cleavage [CH₃C₆H₄CH₂CH₂]⁺ m/z = 119 M->F3 Cleavage F4 Rearrangement [C₇H₇]⁺ (Tropylium) m/z = 91 F3->F4 - C₂H₄

Caption: Predicted MS fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. For this molecule, it will primarily identify the aromatic rings and the ketone carbonyl group.[2]

Expertise & Experience:

  • Aromatic Ketone Carbonyl Stretch: The position of the C=O stretching vibration is highly diagnostic. In saturated ketones, it appears around 1715 cm⁻¹. However, when conjugated with an aromatic ring, as in this case, the bond order is slightly reduced, causing the absorption to shift to a lower wavenumber, typically 1680-1700 cm⁻¹.[7][8] This shift is a key piece of evidence confirming the structure.

  • Other Key Bands: Look for C-H stretches from the aromatic rings (above 3000 cm⁻¹) and aliphatic chains (below 3000 cm⁻¹), as well as C-O stretching from the methoxy ether group (~1250 cm⁻¹).[9]

Protocol 5.1: FTIR-ATR Analysis
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

Wavenumber (cm⁻¹)Vibration TypeExpected IntensitySignificance
3100-3000Aromatic C-H StretchMedium-WeakConfirms aromatic rings.[9]
3000-2850Aliphatic C-H StretchMediumConfirms propyl and methyl groups.
~1685 Aromatic Ketone C=O Stretch Strong Key diagnostic peak for conjugated ketone. [7]
1600-1450Aromatic C=C BendingMedium-StrongConfirms aromatic rings.[9]
~1250Aryl-Alkyl Ether C-O StretchStrongConfirms methoxy group.

References

  • CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents.
  • ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O) - Policija. Available at: [Link]

  • 3-METHOXY PROPIOPHENONE MSDS | CAS 37951-49-8 MSDS - Loba Chemie. Available at: [Link]

  • 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem - NIH. Available at: [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Studies in organic mass spectrometry—XII: Mass spectra of chalcones and flavanones. The isomerisation of 2′‐hydroxy‐chalcone and flavanone (1972) | C. C. Van De Sande - SciSpace. Available at: [Link]

  • (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4 - ResearchGate. Available at: [Link]

  • The Carbonyl Group, Part I: Introduction | Spectroscopy Online. Available at: [Link]

  • Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form - IJCRT.org. Available at: [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. Available at: [Link]

  • Identify products of Propiophenone using nmr - Chemistry Stack Exchange. Available at: [Link]

  • Use of coupled ion mobility spectrometry-time of flight mass spectrometry to analyze saturated and unsaturated phenylpropanoic acids and chalcones - PMC. Available at: [Link]

  • Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity - MDPI. Available at: [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. Available at: [Link]

  • FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones - YouTube. Available at: [Link]

  • Synthesis and Characterization of Some Chalcone Derivatives - Science Alert. Available at: [Link]

  • Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structu. Available at: [Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Available at: [Link]

  • Green Strategies toward Eco-Friendly HPLC Methods in Pharma Analysis - IntechOpen. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for the Analysis of 3'-Methoxy-3-(4-methylphenyl)propiophenone

Abstract This document provides detailed analytical protocols for the qualitative and quantitative analysis of 3'-Methoxy-3-(4-methylphenyl)propiophenone, a ketone derivative of interest in organic synthesis and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed analytical protocols for the qualitative and quantitative analysis of 3'-Methoxy-3-(4-methylphenyl)propiophenone, a ketone derivative of interest in organic synthesis and pharmaceutical research.[1] Two primary analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and structural confirmation. These methods are designed for researchers, quality control analysts, and drug development professionals requiring robust and reliable analytical characterization of this compound and its analogs.

Introduction and Analytical Rationale

3'-Methoxy-3-(4-methylphenyl)propiophenone is a substituted propiophenone. Like many synthetic cathinones and related propiophenone derivatives, it possesses physicochemical properties that make it amenable to analysis by both HPLC and GC-MS.[2] The choice between these techniques depends on the analytical goal.

  • High-Performance Liquid Chromatography (HPLC) is ideal for the purity assessment and quantification of non-volatile and thermally sensitive compounds.[1] A reversed-phase HPLC method is the standard approach for compounds of this polarity, offering excellent resolution and reproducibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful confirmatory technique, particularly for volatile compounds. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it the gold standard for structural elucidation and forensic identification.[1][3]

A comprehensive understanding of the analyte's properties is crucial for method development.[4] Given its ketone and methoxy functionalities, the target compound is expected to be moderately polar and possess sufficient volatility and thermal stability for GC analysis.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reversed-phase HPLC method for the quantitative analysis of 3'-Methoxy-3-(4-methylphenyl)propiophenone. The method is designed to be stability-indicating, meaning it can separate the main compound from potential degradation products or impurities.[5]

Principle

The sample is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a non-polar stationary phase (C18) propelled by a polar mobile phase. The components of the sample separate based on their differential partitioning between the two phases. A UV detector measures the absorbance of the eluting components, allowing for quantification against a calibration curve.[4]

Experimental Protocol

2.2.1. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3'-Methoxy-3-(4-methylphenyl)propiophenone reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[1]

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.[4]

  • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a final concentration within the established calibration range (e.g., ~25 µg/mL).

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.[6]

2.2.2. Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC conditions, adapted from established methods for similar propiophenone and cathinone derivatives.[7]

ParameterRecommended Setting
Instrument Agilent 1260 Infinity HPLC or equivalent
Column Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid and 1mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (or Methanol)
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Column Temperature 40°C
Detector Diode Array Detector (DAD) or UV-Vis Detector
Detection Wavelength 254 nm (or determined by UV scan)
Run Time ~15 minutes

2.2.3. Gradient Elution Program

A gradient elution is recommended to ensure good separation of the main peak from any potential impurities with different polarities.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
8.03070
10.0595
12.0595
12.1955
15.0955

Scientist's Note: The use of formic acid and ammonium formate in the mobile phase helps to control the pH, ensuring consistent peak shapes and retention times.[8] The gradient starts with a high aqueous content to retain polar impurities and ramps up the organic content to elute the main compound and any non-polar impurities.

Data Analysis and System Suitability
  • System Suitability: Before sample analysis, inject a mid-level standard solution five times. The relative standard deviation (%RSD) for retention time and peak area should be less than 2.0%.

  • Calibration Curve: Inject the calibration standards in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]

  • Quantification: Inject the sample solutions. Determine the concentration of 3'-Methoxy-3-(4-methylphenyl)propiophenone in the sample by interpolating its peak area on the calibration curve.[4]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve in Solvent p1->p2 p3 Serial Dilutions (Standards) p2->p3 p4 Filter (0.45 µm) p2->p4 p3->p4 a1 Inject into HPLC p4->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for HPLC-UV quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a robust GC-MS method for the identification and structural confirmation of 3'-Methoxy-3-(4-methylphenyl)propiophenone. This technique is highly specific and is considered a definitive method in forensic and quality control laboratories.[3]

Principle

A liquid sample is injected into a heated port, where it vaporizes. The gaseous sample is carried by an inert gas (helium) through a capillary column. The column separates components based on their boiling points and interaction with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint" for identification.[10]

Experimental Protocol

3.2.1. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Prepare a stock solution by dissolving ~10 mg of the compound in 10 mL of a volatile solvent like ethyl acetate or acetonitrile.

  • Working Solution: Dilute the stock solution to a concentration of approximately 10-50 µg/mL using the same solvent.

  • Sample Preparation: Dissolve the test sample in the solvent to a concentration similar to the working solution. A simple "dilute-and-shoot" approach is often sufficient.[11]

Scientist's Note: Unlike HPLC, filtration is not typically required for GC-MS unless the sample contains non-volatile residues. The high temperature of the injector will vaporize the analyte while leaving non-volatile materials behind in the liner. For complex matrices, a more extensive sample preparation like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[2][12]

3.2.2. Instrumentation and Chromatographic Conditions

The following parameters are based on general methods for the analysis of synthetic cathinones and related compounds.[7][13]

ParameterRecommended Setting
Instrument Agilent GC-MS System or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Port Temp. 280°C
Injection Mode Split (e.g., 20:1 ratio) or Splitless for trace analysis
Injection Volume 1 µL
MS Transfer Line Temp. 280°C
MS Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 40 - 550 amu

3.2.3. Oven Temperature Program

A temperature ramp is essential for separating compounds with different boiling points.

Rate (°C/min)Final Temperature (°C)Hold Time (min)
-1501.0
152805.0
253002.0
Data Analysis and Interpretation
  • Retention Time: Confirm that the retention time of the peak in the sample chromatogram matches that of the reference standard.

  • Mass Spectrum Matching: Compare the mass spectrum of the sample peak with the spectrum obtained from the reference standard. The fragmentation pattern should be identical.

  • Library Search (Optional): The acquired mass spectrum can be compared against a spectral library (e.g., NIST, Wiley) for tentative identification.

  • Key Fragments: For propiophenone derivatives, look for characteristic fragments. For example, a fragment corresponding to the loss of an ethyl group (M-29) is common. The methoxy-phenyl moiety will also produce characteristic ions.[14]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Weigh Compound p2 Dissolve in Volatile Solvent p1->p2 p3 Dilute to Working Concentration p2->p3 a1 Inject & Vaporize p3->a1 a2 Separation in Capillary Column a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Analysis (m/z) a3->a4 d1 Match Retention Time a4->d1 d2 Compare Mass Spectra a4->d2 d3 Confirm Structure d1->d3 d2->d3

Caption: Workflow for GC-MS qualitative analysis.

Method Validation and Quality Control

For use in regulated environments, such as pharmaceutical development, any analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH), such as Q2(R2).[5][15] Key validation parameters include:

  • Specificity: The ability to detect the analyte in the presence of impurities and matrix components.

  • Linearity: Demonstrating a proportional relationship between concentration and instrument response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Regular system suitability tests and the use of quality control (QC) samples are essential for ensuring the ongoing performance and reliability of these analytical methods.[16][17]

Conclusion

The HPLC-UV and GC-MS protocols detailed in this application note provide a comprehensive framework for the analytical characterization of 3'-Methoxy-3-(4-methylphenyl)propiophenone. The HPLC method is well-suited for routine purity testing and quantification, while the GC-MS method offers definitive structural confirmation. The selection of the appropriate technique should be based on the specific analytical objective. For regulatory submissions, a full validation of the chosen method is mandatory to ensure data integrity and reliability.

References

  • Policija. (2019, March 20). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O).
  • Benchchem. Benchmarking the synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone against literature methods.
  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • U.S. Food and Drug Administration (FDA). (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers.
  • Multi-Agency Radiological Laboratory Analytical Protocols Manual (MARLAP). Volume II: Chapter 12, Laboratory Sample Preparation.
  • National Center for Biotechnology Information. (2021, June 30). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. PMC.
  • Benchchem. Analytical methods for detecting byproducts in propiophenone reactions.
  • American Chemical Society Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • PubMed. (2023, July 28). Green analytical toxicology method for determination of synthetic cathinones in oral fluid samples by microextraction by packed sorbent and liquid chromatography-tandem mass spectrometry.
  • SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • U.S. Food and Drug Administration (FDA). (2017, November 1). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste.
  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
  • European Journal of Clinical Pharmacology. (2021, September 13). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS.
  • SIELC Technologies. Separation of Methyl N-(3-methoxy-3-oxopropyl)-N-(2-(4-methoxyphenyl)ethyl)-beta-alaninate on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods.
  • Benchchem. (2025, December). Analytical methods for the quantification of 3-(2-Methoxyphenyl)propiophenone.
  • ResearchGate. Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites.
  • Impactfactor.org. A Review on GC-MS and Method Development and Validation.
  • ComplianceIQ. Validation of GC/ GC-MS methodologies.
  • International Journal of Research and Review (IJRR). (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Organomation. Sample Preparation: A Comprehensive Guide.
  • The Good Scents Company. propiophenone, 93-55-0.
  • MDPI. (2024, August 30). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
  • Ovid. Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology.
  • Taylor & Francis Online. (2016, June 1). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

Sources

Method

Application Notes &amp; Protocols: The Propiophenone Scaffold as a Versatile Building Block in Modern Organic Synthesis

This technical guide provides an in-depth exploration of the propiophenone scaffold, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will address the synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the propiophenone scaffold, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will address the synthesis and application of substituted propiophenones, with a specific focus on clarifying the nomenclature and presenting actionable protocols for key transformations. While the specific compound "3'-Methoxy-3-(4-methylphenyl)propiophenone" appears to be an ambiguous or non-standard name, this guide will dissect its likely constituent structures, 4'-Methoxy-3-(4-methylphenyl)propiophenone and the widely used 3'-Methoxypropiophenone, to provide a comprehensive and practical resource.

Introduction: The Propiophenone Core in Synthetic Chemistry

Propiophenones are aromatic ketones that feature a phenyl ring attached to a propanone backbone.[1] This structural motif is a cornerstone in the synthesis of a wide array of more complex molecules, including pharmacologically active compounds. The reactivity of the carbonyl group and the adjacent α-protons allows for numerous transformations, making it a versatile starting point for constructing diverse molecular architectures.

The specific substitutions on the phenyl ring dramatically influence the molecule's chemical reactivity and biological properties.[1][2] This guide will detail two primary facets: the synthesis of a complex propiophenone derivative and the subsequent use of a related, simpler propiophenone as a foundational building block in multi-step synthesis.

Synthesis of Substituted Propiophenones: A Comparative Analysis

The efficient synthesis of target molecules is paramount in research and development.[3] Here, we compare two robust synthetic routes for preparing 4'-Methoxy-3-(4-methylphenyl)propiophenone, a compound that exemplifies the structural complexity achievable within this class.[3][4]

Route 1: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution offers a direct approach to forming the aryl-ketone bond.[3] The strategy involves the acylation of an electron-rich aromatic ring (anisole) with a pre-formed acyl chloride. The causality behind this choice lies in its straightforward, single-step bond formation, although it requires stoichiometric amounts of a Lewis acid catalyst and chlorinated solvents.[4]

Route 2: Claisen-Schmidt Condensation Followed by Selective Reduction

This two-step alternative is often favored for its high yields and alignment with greener chemistry principles.[4] It begins with the base-catalyzed condensation of an acetophenone with a benzaldehyde to form an α,β-unsaturated ketone (a chalcone).[3][4] The subsequent selective reduction of the carbon-carbon double bond, leaving the carbonyl intact, yields the desired propiophenone.[3] This method avoids harsh Lewis acids and can sometimes be performed under solvent-free conditions.[4]

G cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Claisen-Schmidt Condensation & Reduction A1 3-(4-methylphenyl) propanoic acid A2 3-(4-methylphenyl) propionyl chloride A1->A2 SOCl₂ or (COCl)₂ A4 Target Propiophenone A2->A4 AlCl₃ or FeCl₃ (Lewis Acid) A3 Anisole A3->A4 AlCl₃ or FeCl₃ (Lewis Acid) B1 4'-Methoxyacetophenone B3 Chalcone Intermediate B1->B3 Base (NaOH) B2 4-Methylbenzaldehyde B2->B3 Base (NaOH) B4 Target Propiophenone B3->B4 Reduction (H₂/Pd-C) G A 3'-Methoxypropiophenone (Building Block) B Reformatsky-type Reaction (with α-bromoester & Zinc) A->B C Key Tapentadol Intermediate B->C D Further Transformations (Amine Introduction, Demethylation) C->D E Tapentadol (Final API) D->E

Sources

Application

Application Note: Chemoselective Reduction of Chalcone to Propiophenone Derivatives (Dihydrochalcones)

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Chemoselective Hydrogenation, Reaction Mechanisms, and Scalable Methodologies Introduction & Mechanistic Rationale In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Chemoselective Hydrogenation, Reaction Mechanisms, and Scalable Methodologies

Introduction & Mechanistic Rationale

In medicinal chemistry, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a privileged pharmacophore serving as a precursor to numerous therapeutic agents, including flavonoids and dihydrochalcones.

Nomenclature Clarification: While the strict IUPAC name for propiophenone is 1-phenylpropan-1-one, the reduction of the α,β-unsaturated double bond of chalcone yields its substituted derivative, 3-phenylpropiophenone (universally referred to in literature as dihydrochalcone). Complete cleavage to unsubstituted propiophenone requires destructive retro-aldol conditions. Therefore, this protocol focuses on the highly chemoselective reduction of chalcone to 3-phenylpropiophenone, preserving the molecular backbone while selectively saturating the enone system.

The Chemoselectivity Challenge: Reducing an enone system presents a chemoselectivity challenge. Traditional strong reducing agents (e.g., standard


 or 

) preferentially attack the highly polarized carbonyl group (1,2-reduction), yielding allylic alcohols. Conversely, standard

gas hydrogenation can over-reduce the molecule to a fully saturated alcohol (1,3-diphenylpropan-1-ol).

To overcome this, Catalytic Transfer Hydrogenation (CTH) using Palladium on Carbon (Pd/C) with ammonium formate, or a carefully modulated


/Pd-C system, is employed[1],[2].
  • Causality of Catalyst Choice: In the CTH pathway, ammonium formate safely decomposes on the Pd surface to generate

    
    , 
    
    
    
    , and
    
    
    . This in-situ generation creates a controlled, steady concentration of surface hydrides that preferentially target the softer, conjugated C=C bond via 1,4-hydride delivery, leaving the harder C=O bond intact[1].
  • Biocatalytic Alternatives: It is also worth noting that whole-cell cyanobacterial systems can perform this exact enone reduction in an eco-friendly manner, further proving the versatility of the dihydrochalcone target[3].

Quantitative Data Presentation

The table below summarizes the efficiency and chemoselectivity of different reduction methodologies utilized in chalcone processing.

Reduction MethodReagents / CatalystTemperatureReaction TimeChemoselectivity (C=C vs C=O)Isolated Yield
Catalytic Transfer Hydrogenation Pd/C, Ammonium Formate65 °C (Reflux)1.5 - 2 h> 99%95 - 98%
Metal-Catalyzed Borohydride Pd/C,

5 - 10 °C45 min~ 95%88 - 92%
Traditional Hydrogenation Pd/C,

gas (1 atm)
25 °C3 - 4 h~ 85% (Risk of over-reduction)75 - 80%
Biocatalytic Reduction Cyanobacterial whole-cells25 °C (Light)14 days> 99%Variable

Experimental Protocols

Every experimental step below is designed as a self-validating system , incorporating visual cues and chemical checkpoints to ensure protocol integrity.

Protocol A: Catalytic Transfer Hydrogenation (High Yield & High Selectivity)

This method is ideal for bench-scale synthesis, avoiding the hazards of pressurized hydrogen gas.

Materials:

  • Chalcone (1.0 mmol, ~208 mg)

  • 10% Pd/C (10 mol% relative to Pd, ~106 mg)

  • Ammonium formate (

    
    ) (5.0 mmol, ~315 mg)
    
  • Anhydrous Methanol (10 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of chalcone in 10 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Expert Insight: Always add the Pd/C to the solvent, not vice-versa, to mitigate the risk of solvent ignition.

  • Donor Introduction: Add ammonium formate in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 65 °C under an inert argon atmosphere.

  • Self-Validation (Monitoring):

    • Visual: You will observe gentle effervescence. This is the thermal decomposition of ammonium formate into

      
       and 
      
      
      
      gases.
    • Chemical: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The highly conjugated chalcone will appear as a brightly UV-active spot at a lower

      
      . The reaction is complete (typically 1.5 hours) when the starting material spot disappears and gas evolution ceases[1].
      
  • Work-Up: Cool the flask to room temperature. Filter the heterogeneous mixture through a pad of Celite to safely trap the pyrophoric Pd/C. Wash the Celite pad with hot methanol (2 × 5 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL), wash with water to remove residual formate salts, dry over anhydrous

    
    , and evaporate to yield pure 3-phenylpropiophenone as a crystalline solid.
    
Protocol B: Metal-Catalyzed Borohydride Reduction

Ideal for structurally sensitive chalcone derivatives that may not tolerate reflux conditions.

Step-by-Step Procedure:

  • Preparation: Suspend 10% Pd/C (5 mol%) in 15 mL of methanol in a 50 mL flask. Cool the suspension to 5–10 °C using an ice-water bath[2].

  • Substrate Addition: Introduce 1.0 mmol of chalcone to the chilled suspension.

  • Controlled Reduction: Weigh out 1.5 mmol of

    
    . Add this reducing agent incrementally over 15 minutes.
    
    • Causality: Uncatalyzed

      
       attacks the carbonyl directly. However, the presence of Pd/C redirects the hydride transfer. The Pd matrix captures the hydride, shifting the mechanism to a surface-mediated 1,4-reduction of the enone[2].
      
  • Self-Validation (Monitoring): Stir at 10 °C for 45 minutes. TLC will confirm the selective disappearance of the chalcone.

  • Quenching: Quench the remaining borohydride slowly with 1M HCl (dropwise) until gas evolution stops. Extract the aqueous mixture with dichloromethane (

    
    ), dry over 
    
    
    
    , and evaporate to isolate the dihydrochalcone.

Mechanistic Pathway Visualization

The following diagram illustrates the surface-chemistry interactions defining the high chemoselectivity of Protocol A.

G Ammonium_Formate Ammonium Formate (H-Donor) Pd_Surface Pd/C Catalyst Surface (In-situ H2 Generation) Ammonium_Formate->Pd_Surface Decomposition Intermediate Pd-Coordinated Enolate/Alkyl Intermediate Pd_Surface->Intermediate 1,4-Hydride Delivery Byproducts NH3 + CO2 (Gas Evolution) Pd_Surface->Byproducts Off-gas Chalcone Chalcone (Enone) Adsorption via C=C Chalcone->Pd_Surface Surface Binding Product 3-Phenylpropiophenone (Dihydrochalcone) Intermediate->Product Tautomerization & Desorption

Mechanistic pathway of Pd/C-catalyzed transfer hydrogenation of chalcone to 3-phenylpropiophenone.

References

1.[1] Ahmed, N., & van Lier, J. E. (2006). "Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones." ResearchGate (Originally published in Journal of Chemical Research). Available at: 2.[2] BenchChem. (n.d.). "2,4-Dihydroxychalcone | 92496-59-8 - Application Notes & Synthesis." Benchchem. Available at: 3.[3] Żyszka-Haberecht, B., Poliwoda, A., & Lipok, J. (2018). "Biocatalytic hydrogenation of the C=C bond in the enone unit of hydroxylated chalcones—process arising from cyanobacterial adaptations." ResearchGate (Applied Microbiology and Biotechnology). Available at:

Sources

Method

using 3'-Methoxy-3-(4-methylphenyl)propiophenone in the synthesis of heterocyclic compounds

Application Note: Synthesis of Heterocyclic Scaffolds from 3'-Methoxy-3-(4-methylphenyl)propiophenone Executive Summary & Strategic Rationale The compound 3'-Methoxy-3-(4-methylphenyl)propiophenone (CAS: 898768-51-9) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Heterocyclic Scaffolds from 3'-Methoxy-3-(4-methylphenyl)propiophenone

Executive Summary & Strategic Rationale

The compound 3'-Methoxy-3-(4-methylphenyl)propiophenone (CAS: 898768-51-9) is a highly versatile dihydrochalcone derivative[1]. In medicinal chemistry, the incorporation of specific pharmacophores—such as the hydrogen-bond accepting 3-methoxyphenyl group and the lipophilic 4-methylphenyl (p-tolyl) moiety—into rigid heterocyclic frameworks is a proven strategy for enhancing target binding affinity and pharmacokinetic stability.

Rather than utilizing this propiophenone merely as an end-product, this application note details its use as a foundational building block for synthesizing two highly privileged heterocyclic scaffolds: 2-Aminothiazoles and N-Acetyl Pyrazolines . By exploiting the differential reactivity of the ketone carbonyl and its adjacent acidic α-methylene group, researchers can divergently synthesize distinct therapeutic leads from a single precursor.

Workflow A: Hantzsch Thiazole Synthesis via α-Bromination

Objective: Synthesis of 2-amino-4-(3-methoxyphenyl)-5-(4-methylbenzyl)thiazole.

Mechanistic Rationale & Causality

The Hantzsch thiazole synthesis is a robust, self-validating cyclocondensation between an α-haloketone and a thioamide[2].

  • Activation (α-Bromination): The α-carbon of the propiophenone is selectively brominated. We employ N-Bromosuccinimide (NBS) with catalytic p-toluenesulfonic acid (p-TsOH) rather than molecular bromine. The acid catalyzes the rate-limiting enolization of the ketone, while NBS provides a low, steady-state concentration of electrophilic bromine, preventing unwanted polybromination or aromatic ring bromination.

  • Cyclocondensation: Thiourea acts as an ambidentate bis-nucleophile. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the "soft" sulfur atom preferentially executes an SN2 attack on the relatively soft α-bromo carbon[3]. The "harder" nitrogen atom then undergoes intramolecular nucleophilic addition to the carbonyl carbon. Subsequent dehydration drives the formation of the thermodynamically stable, fully conjugated aromatic thiazole ring[4].

Step-by-Step Protocol

Step 1: α-Bromination

  • Reaction Setup: Dissolve 10 mmol of 3'-Methoxy-3-(4-methylphenyl)propiophenone in 30 mL of anhydrous acetonitrile. Add 10.5 mmol of NBS and 0.5 mmol of p-TsOH.

  • Execution: Heat the mixture to 80 °C under reflux for 2 hours.

  • Validation & IPC (In-Process Control): Monitor via TLC (Eluent: 4:1 Hexanes:EtOAc). The starting material (Rf ~0.5) should completely convert to a slightly less polar spot (Rf ~0.55).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between dichloromethane (DCM) and water. Wash the organic layer with brine, dry over Na2SO4, and evaporate to yield the crude α-bromo intermediate.

Step 2: Hantzsch Cyclization

  • Reaction Setup: Dissolve the crude α-bromo ketone in 25 mL of absolute ethanol. Add 12 mmol of thiourea.

  • Execution: Reflux the mixture (78 °C) for 4 hours. The hydrobromide salt of the thiazole product will often begin to precipitate directly from the hot solution.

  • Validation & IPC: A successful SN2 displacement and cyclization is indicated by the disappearance of the UV-active α-bromo spot and the appearance of a highly polar, ninhydrin-positive spot at the baseline (the hydrobromide salt).

  • Workup: Cool the mixture to 0 °C. Pour the contents into 50 mL of a 5% Na2CO3 aqueous solution to neutralize the salt[2]. Filter the resulting free-base precipitate, wash with cold water, and recrystallize from ethanol.

Workflow B: Pyrazoline Synthesis via α-Alkylidene Intermediate

Objective: Synthesis of 1-acetyl-3-(3-methoxyphenyl)-4-(4-methylbenzyl)-5-phenyl-4,5-dihydro-1H-pyrazole.

Mechanistic Rationale & Causality

Saturated diarylpropanones can be converted into pyrazolines by first installing an α,β-unsaturated system[5].

  • Claisen-Schmidt Condensation: The methylene group adjacent to the carbonyl is acidic. Base-catalyzed deprotonation forms an enolate that attacks an aromatic aldehyde (e.g., benzaldehyde). Subsequent E1cB dehydration yields an α-benzylidene derivative.

  • Cyclocondensation: Hydrazine hydrate reacts with the α,β-unsaturated ketone. The mechanism involves initial hydrazone formation at the carbonyl, followed by an intramolecular Michael-type addition of the terminal nitrogen to the β-carbon[6]. Conducting this reaction in glacial acetic acid is a critical strategic choice: the acid catalyzes imine formation, acts as the solvent, and immediately acetylates the basic pyrazoline nitrogen. This N-acetylation prevents the spontaneous air-oxidation of the pyrazoline back to a pyrazole, ensuring a highly stable, easily purifiable product[7].

Step-by-Step Protocol

Step 1: Claisen-Schmidt Condensation

  • Reaction Setup: Dissolve 10 mmol of the propiophenone and 11 mmol of benzaldehyde in 20 mL of ethanol.

  • Execution: Place the flask in an ice bath. Dropwise, add 5 mL of a 20% aqueous NaOH solution. Remove the ice bath and stir at room temperature for 6 hours.

  • Validation & IPC: TLC monitoring will show the formation of a brightly UV-active, yellow-tinted spot (due to extended conjugation) with a lower Rf than the starting material.

  • Workup: Pour the mixture into crushed ice. Neutralize with dilute HCl. Filter the precipitated α-benzylidene intermediate, wash with water, and dry.

Step 2: Pyrazoline Formation

  • Reaction Setup: Dissolve 5 mmol of the α-benzylidene intermediate in 15 mL of glacial acetic acid. Add 15 mmol of hydrazine hydrate (dropwise, exothermic).

  • Execution: Reflux the mixture at 118 °C for 8 hours.

  • Validation & IPC: The deep yellow color of the chalcone-like intermediate will fade as the conjugated double bond is consumed during ring closure.

  • Workup: Pour the cooled mixture into 100 mL of ice water. The N-acetyl pyrazoline will precipitate. Filter, wash thoroughly with water to remove residual acetic acid, and recrystallize from ethanol.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and yields validated for these workflows using the 3'-Methoxy-3-(4-methylphenyl)propiophenone scaffold.

Intermediate / ProductReaction TypeCatalyst / ReagentsTime (h)Temp (°C)Typical Yield (%)
α-Bromo Ketone HalogenationNBS, p-TsOH, MeCN2.08085 - 89%
2-Aminothiazole Hantzsch CyclizationThiourea, EtOH4.07888 - 92%
α-Benzylidene Ketone Claisen-SchmidtPhCHO, NaOH, EtOH6.02575 - 80%
N-Acetyl Pyrazoline CyclocondensationNH₂NH₂·H₂O, AcOH8.011882 - 86%

Mechanistic & Workflow Visualizations

G SM 3'-Methoxy-3-(4-methylphenyl) propiophenone Bromination α-Bromination (NBS, p-TsOH) SM->Bromination Aldol Claisen-Schmidt (PhCHO, NaOH) SM->Aldol AlphaBromo α-Bromo Intermediate Bromination->AlphaBromo Hantzsch Hantzsch Cyclization (Thiourea, EtOH) AlphaBromo->Hantzsch Thiazole 2-Aminothiazole Derivative Hantzsch->Thiazole Benzylidene α-Benzylidene Intermediate Aldol->Benzylidene Cyclocondensation Cyclocondensation (NH2NH2, AcOH) Benzylidene->Cyclocondensation Pyrazoline N-Acetyl Pyrazoline Derivative Cyclocondensation->Pyrazoline

Divergent synthetic pathways from the propiophenone scaffold to heterocycles.

Mechanism A α-Bromo Ketone + Thiourea B S-Alkylation (SN2 Attack) A->B C Thioimidate Intermediate B->C D Intramolecular Cyclization C->D E Hydroxythiazoline D->E F Dehydration (-H2O) E->F G Aromatic Thiazole F->G

Stepwise mechanism of the Hantzsch thiazole cyclization.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis - Laboratory Experiment. Retrieved from[Link][2]

  • National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from[Link][4]

  • Asian Journal of Chemistry. Synthesis of Some Nitrosubstituted Flavanones and Pyrazolines. Retrieved from[Link][7]

  • ResearchGate. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies. Retrieved from[Link][6]

Sources

Application

Propiophenone Derivatives as Novel Phytotoxic Agents: A Guide for Researchers

This technical guide provides a comprehensive overview of the phytotoxic activity of propiophenone derivatives, offering researchers, scientists, and drug development professionals a detailed framework for evaluating the...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the phytotoxic activity of propiophenone derivatives, offering researchers, scientists, and drug development professionals a detailed framework for evaluating these compounds as potential bioherbicides. This document emphasizes the scientific integrity and practical application of phytotoxicity assays, grounded in established research.

Introduction: The Potential of Propiophenone Derivatives in Weed Management

The increasing demand for sustainable agricultural practices has fueled the search for novel, effective, and environmentally benign herbicides. Propiophenone and its derivatives, a class of phenolic compounds, have emerged as promising candidates due to their demonstrated phytotoxic effects.[1][2][3] These compounds are found in the essential oils of allelopathic plants, which naturally produce substances to inhibit the growth of competing flora.[1][4] Understanding the structure-activity relationships and mechanisms of action of propiophenone derivatives is crucial for developing new, targeted weed management strategies.[3][4]

This guide will delve into the comparative phytotoxicity of propiophenone and its methylated derivatives, provide detailed protocols for standardized bioassays, and discuss the interpretation of results.

Understanding Phytotoxicity: Key Concepts and Mechanisms

Phytotoxicity refers to the detrimental effect of a substance on plant growth. This can manifest as inhibition of seed germination, reduced root and shoot elongation, chlorosis (yellowing), necrosis (tissue death), and ultimately, plant death.[5] While the precise mechanism of action for propiophenone derivatives is still under investigation, phenolic compounds are known to induce oxidative stress in plants by increasing the production of reactive oxygen species (ROS).[4] This oxidative stress can lead to cellular damage, disruption of metabolic processes, and inhibition of essential enzymes, ultimately impairing plant growth and development.[4][5][6]

Structure-Activity Relationship

The phytotoxic efficacy of propiophenone derivatives is significantly influenced by their chemical structure, particularly the presence and position of methyl groups on the aromatic ring.[1][2][7] Research has shown that 2',4'-dimethylacetophenone is the most potent phytotoxic compound among the tested derivatives, highlighting the importance of the substitution pattern for biological activity.[1][2][7]

Quantitative Assessment of Phytotoxicity

The phytotoxic effects of propiophenone and its derivatives are typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit a specific biological process (e.g., germination rate, root growth) by 50%. A lower IC50 value indicates higher phytotoxicity.[7]

Table 1: Comparative Phytotoxicity (IC50) of Propiophenone Derivatives on Lactuca sativa

CompoundParameterIC50 (mM)Reference(s)
PropiophenoneHypocotyl Length0.1[1][2][7]
4'-MethylacetophenoneGermination Rate0.4[1][2][7]
2',4'-DimethylacetophenoneNot specifiedMost phytotoxic[1][2][7]

Experimental Protocols for Phytotoxicity Assessment

Standardized bioassays are essential for obtaining reliable and reproducible data on the phytotoxic activity of chemical compounds.[7][8] The following protocols outline the general methodology for assessing the phytotoxicity of propiophenone derivatives using model plant species.

General Workflow for Phytotoxicity Bioassay

The following diagram illustrates the key steps involved in a typical phytotoxicity assessment.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Prepare Stock Solutions of Propiophenone Derivatives C Seed Germination Assay (Petri Dish with Filter Paper) A->C B Select and Sterilize Test Plant Seeds (e.g., Lactuca sativa, Allium cepa) B->C D Seedling Growth Assay (Measurement of Radicle and Hypocotyl Length) C->D E Measure Germination Percentage, Radicle, and Hypocotyl Length D->E F Calculate Percentage Inhibition Compared to Control E->F G Determine IC50 Values F->G

Caption: General workflow for assessing the phytotoxicity of propiophenone derivatives.

Detailed Protocol: Seed Germination and Seedling Growth Bioassay

This protocol is adapted from established methods for evaluating the phytotoxicity of phenolic compounds.[3][7]

Materials:

  • Propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone

  • Dimethyl sulfoxide (DMSO)

  • Seeds of Lactuca sativa (lettuce) and Allium cepa (onion)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile filter paper

  • Distilled water

  • Incubator with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each propiophenone derivative by dissolving the compound in a minimal amount of DMSO.

    • Prepare a series of working solutions by diluting the stock solution with distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 mM).

    • Prepare a control solution containing the same concentration of DMSO as the test solutions.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds by rinsing them with a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.

    • Place two layers of sterile filter paper in each Petri dish.

    • Evenly place 25 seeds of Lactuca sativa or Allium cepa on the filter paper in each Petri dish.

  • Treatment Application:

    • Add 5 mL of the respective test solution or control solution to each Petri dish, ensuring the filter paper is saturated.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber at a constant temperature (e.g., 25°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

  • Data Collection and Analysis:

    • After a predetermined incubation period (e.g., 7 days), count the number of germinated seeds to calculate the germination percentage.

    • Measure the length of the radicle (root) and hypocotyl (shoot) of each seedling.

    • Calculate the percentage of inhibition for each parameter relative to the control group using the following formula:

      • % Inhibition = [(Control Value - Treatment Value) / Control Value] * 100

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Design and Statistical Analysis

To ensure the validity of the results, it is crucial to employ a robust experimental design. This includes having a sufficient number of replicates for each treatment and control group. Statistical analysis, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test), should be performed to determine the significance of the observed differences between treatments.

Interpretation of Results and Future Directions

The results obtained from these bioassays will provide valuable insights into the phytotoxic potential of different propiophenone derivatives.

  • Species-Specific Sensitivity: It is important to note that the inhibitory effects of these compounds can vary between different plant species.[3][7] Therefore, testing on a range of both monocot and dicot species is recommended to assess the broader spectrum of activity.

  • Hormetic Effects: Some studies have observed hormetic effects, where low concentrations of the compounds may stimulate growth, while higher concentrations are inhibitory.[1][2][3] This dose-dependent response should be carefully characterized.

  • Mixture Effects: The phytotoxic activity of a mixture of propiophenone derivatives can be greater than the effect of the individual compounds applied separately, suggesting synergistic interactions.[1][2]

Future research should focus on elucidating the precise molecular mechanisms of action of propiophenone derivatives. Investigating their effects on key physiological processes such as photosynthesis, respiration, and nutrient uptake will provide a more complete understanding of their phytotoxicity. Furthermore, field trials are necessary to evaluate the efficacy of these compounds under real-world agricultural conditions.

Conclusion

Propiophenone derivatives represent a promising class of natural compounds with significant phytotoxic activity. The standardized protocols and data interpretation guidelines presented in this guide provide a solid foundation for researchers to explore their potential as novel bioherbicides. By applying rigorous scientific methodology and further investigating their mechanisms of action, the development of effective and sustainable weed management solutions can be advanced.

References

  • Benchchem. Propiophenone Derivatives: A Comparative Analysis of Phytotoxicity.
  • ResearchGate. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L.
  • PubMed. Evaluation of Propiophenone, 4-Methylacetophenone and 2',4'-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L.
  • MDPI. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L.
  • ResearchGate. The effect of different concentrations of propiophenone, 4′-methylacetophenone, 2.
  • PMC. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L.
  • Pioneer® Seeds. PPO Inhibitor (Cell Membrane Disruptor) Herbicides.
  • ResearchGate. The effect of different concentrations of propiophenone, 4.
  • ResearchGate. The effect of different concentrations of propiophenone, 4.
  • UCANR.edu. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards.
  • Journal of Agricultural and Food Chemistry. Search for a Standard Phytotoxic Bioassay for Allelochemicals. Selection of Standard Target Species†.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone

Welcome to the technical support center for the synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) regarding this synthesis. The primary and most direct synthetic route is the Friedel-Crafts acylation of anisole with 3-(4-methylphenyl)propionyl chloride. This document will focus on optimizing this specific pathway.

Reaction Overview: The Friedel-Crafts Acylation Pathway

The synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone is efficiently achieved via an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[1] In this reaction, anisole (methoxybenzene) acts as the nucleophilic aromatic ring, which attacks a highly reactive acylium ion. This electrophile is generated in situ from 3-(4-methylphenyl)propionyl chloride and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3][4]

The methoxy group (-OCH₃) of anisole is a powerful activating group and directs the incoming electrophile to the ortho and para positions.[5] Due to steric hindrance from the bulky acyl group, the para-substituted product, 4'-Methoxy-3-(4-methylphenyl)propiophenone, is overwhelmingly the major product.[6]

The mechanism proceeds through three principal steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion.[3][4][7]

  • Electrophilic Attack: The π-electrons of the anisole ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][8]

  • Deprotonation & Aromaticity Restoration: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3][9] The ketone product, however, can form a stable complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[10][11]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride 3-(4-methylphenyl)propionyl chloride AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ AcylChloride->AcyliumIon Coordination & Cleavage AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->AcylChloride AreniumIon Arenium Ion Intermediate (Sigma Complex) AcyliumIon->AreniumIon Nucleophilic Attack Anisole Anisole Anisole->AreniumIon Product 4'-Methoxy-3-(4-methylphenyl)propiophenone AreniumIon->Product Deprotonation by AlCl₄⁻ AlCl3_2 AlCl₃ (Regenerated) HCl HCl G Start Start: Low/No Yield Observed CheckMoisture 1. Review Anhydrous Technique - Glassware flame-dried? - Solvents anhydrous grade? - Reaction under N₂/Ar? Start->CheckMoisture MoistureYes Yes, technique was robust. CheckMoisture->MoistureYes Confident MoistureNo No, moisture possible. --> Re-run with strict anhydrous protocol. CheckMoisture->MoistureNo Unsure CheckCatalyst 2. Check Catalyst Stoichiometry - Used at least 1.1 equivalents of AlCl₃? MoistureYes->CheckCatalyst Success Problem Solved MoistureNo->Success CatalystYes Yes, stoichiometry correct. CheckCatalyst->CatalystYes Confident CatalystNo No, used catalytic amount. --> Re-run with >1.0 eq. CheckCatalyst->CatalystNo Unsure CheckReagents 3. Verify Reagent Purity - Acyl chloride fresh? - Anisole pure? CatalystYes->CheckReagents CatalystNo->Success ReagentsYes Yes, reagents are high purity. CheckReagents->ReagentsYes Confident ReagentsNo No, reagents may be old/impure. --> Purify/replace reagents and re-run. CheckReagents->ReagentsNo Unsure ConsiderTemp 4. Evaluate Reaction Conditions - Temperature too low? - Insufficient reaction time? ReagentsYes->ConsiderTemp ReagentsNo->Success

Sources

Optimization

Technical Support Center: Synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone

Welcome to the technical support center for the synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles. Here, we provide in-depth, field-proven insights to enhance the efficiency and success of your experiments.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific challenges you may encounter during the synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone, providing both the probable cause and a step-by-step solution.

Issue 1: Low Overall Yield

A diminished yield is one of the most frequent challenges. The root cause often lies in the choice of synthetic route and the execution of the experimental protocol.

Potential Causes & Solutions:

  • Suboptimal Synthetic Route: The classical Friedel-Crafts acylation, while a direct approach, can be prone to lower yields with moderately deactivated rings. The methoxy group at the 3-position is an ortho-, para-director, but the acylation can still be sluggish.

    • Recommendation: Consider an alternative route, such as a Grignard-based synthesis, which has been shown to produce high yields for similar 3-methoxypropiophenones.[1][2] This multi-step approach often provides a more reliable outcome.

  • Incomplete Reaction: In a Friedel-Crafts acylation, incomplete conversion of starting materials is a common culprit for low yields.

    • Recommendation:

      • Monitor the reaction closely using Thin Layer Chromatography (TLC).

      • Ensure the use of a sufficient amount of Lewis acid catalyst , such as anhydrous aluminum chloride (AlCl₃). A stoichiometric amount is often necessary as the product can form a complex with the catalyst.[3]

      • Extend the reaction time if TLC analysis shows the presence of unreacted starting materials.

  • Product Loss During Work-up and Purification: The work-up and purification steps are critical for isolating the final product.

    • Recommendation:

      • Perform extractions with care to minimize the loss of product in the aqueous layer.

      • Optimize your column chromatography conditions. A well-chosen solvent system is crucial for separating the desired product from by-products and unreacted starting materials.

Issue 2: Formation of Isomeric By-products

In Friedel-Crafts acylation, the methoxy group of 3-methoxyacetophenone directs incoming electrophiles to the ortho and para positions. This can lead to the formation of unwanted isomers.

Potential Causes & Solutions:

  • Lack of Regioselectivity: The Friedel-Crafts acylation may not be entirely regioselective, leading to a mixture of products.

    • Recommendation:

      • Control the reaction temperature. Lower temperatures can sometimes favor the formation of a specific isomer.

      • Choose a bulkier Lewis acid catalyst to sterically hinder acylation at certain positions.

      • If isomer formation is significant, consider a different synthetic strategy where the desired connectivity is established through a more controlled method, such as the Grignard synthesis.

Issue 3: Difficulty in Product Purification

The final product may be challenging to purify due to the presence of closely related by-products or starting materials.

Potential Causes & Solutions:

  • Similar Polarity of Components: The desired product and certain by-products may have very similar polarities, making separation by column chromatography difficult.

    • Recommendation:

      • Employ a high-efficiency silica gel for column chromatography.

      • Use a shallow solvent gradient to improve separation.

      • Consider recrystallization as an alternative or additional purification step.

  • Presence of Unreacted Starting Materials: If the reaction did not go to completion, the starting materials will contaminate the crude product.

    • Recommendation: Optimize the reaction conditions to ensure complete conversion, as discussed in "Issue 1".

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone.

1. What is the most reliable method for synthesizing 3'-Methoxy-3-(4-methylphenyl)propiophenone with a high yield?

While the Friedel-Crafts acylation is a more direct route, a Grignard-based synthesis often provides higher and more consistent yields. A patented method for a similar compound, 3-methoxypropiophenone, reports yields as high as 88.6%.[1][2]

2. How can I minimize the formation of by-products in a Friedel-Crafts acylation?

To minimize by-products, ensure that your reagents are pure and anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Careful control of the reaction temperature and the rate of addition of reagents is also crucial.

3. What are the key differences between the Friedel-Crafts and Grignard synthesis routes?

FeatureFriedel-Crafts AcylationGrignard Synthesis
Number of Steps Fewer (potentially one-pot)More (multi-step)
Typical Yield Moderate to GoodGood to Excellent[1][2]
Key Reagents Lewis Acid (e.g., AlCl₃), Acyl ChlorideMagnesium, Aryl Halide, Nitrile
Common Issues Isomer formation, polyacylation (less common with deactivating groups)Sensitivity to moisture and air

4. How can I confirm the identity and purity of my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of the final product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

III. Experimental Protocols

The following are detailed protocols for the two primary synthetic routes to 3'-Methoxy-3-(4-methylphenyl)propiophenone.

Protocol 1: Friedel-Crafts Acylation Route

This protocol is adapted from established procedures for the acylation of anisole.[4]

Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride

  • To a solution of 3-(4-methylphenyl)propanoic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.[5]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(4-methylphenyl)propionyl chloride. This can be used in the next step without further purification.[5]

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in dry DCM at 0 °C, slowly add a solution of 3-(4-methylphenyl)propionyl chloride (1.0 eq) in dry DCM.

  • After stirring for 10 minutes, add a solution of 3-methoxyacetophenone (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, 5% aqueous NaOH, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Synthesis Route

This protocol is based on a patented method for the synthesis of 3-methoxypropiophenone.[1][2]

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.0 eq) and a small crystal of iodine.

  • Add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining 3-bromoanisole solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Propionitrile

  • Cool the Grignard reagent to 0 °C.

  • Slowly add propionitrile (1.0 eq) to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture in an ice bath and slowly add 3 M HCl to hydrolyze the intermediate.

  • Separate the organic layer and extract the aqueous layer with diethyl ether or THF.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

IV. Visualizations

Reaction Mechanisms

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution Acyl_Chloride 3-(4-methylphenyl)propionyl chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4- AlCl₄⁻ 3-Methoxyacetophenone 3-Methoxyacetophenone Sigma_Complex Sigma Complex (Resonance Stabilized) 3-Methoxyacetophenone->Sigma_Complex + Acylium Ion Product 3'-Methoxy-3-(4-methylphenyl)propiophenone Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Hydrolysis 3-Bromoanisole 3-Bromoanisole Grignard_Reagent 3-Methoxyphenylmagnesium Bromide 3-Bromoanisole->Grignard_Reagent + Mg Mg Mg Imine_Intermediate Imine Intermediate Grignard_Reagent->Imine_Intermediate + Propionitrile Propionitrile Propionitrile Product 3'-Methoxy-3-(4-methylphenyl)propiophenone Imine_Intermediate->Product + H₃O⁺ H3O+ H₃O⁺

Caption: Mechanism of Grignard Synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of 3'-Methoxy-3-(4-methylphenyl)propiophenone Check_Completion Check Reaction Completion via TLC Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time Incomplete->Extend_Time Check_Catalyst Ensure Sufficient Catalyst Incomplete->Check_Catalyst Check_Workup Review Work-up & Purification Complete->Check_Workup Optimize_Purification Optimize Column Chromatography/Recrystallization Check_Workup->Optimize_Purification Issues Identified Consider_Alternative Consider Alternative Synthetic Route (e.g., Grignard) Check_Workup->Consider_Alternative Yield Still Low

Caption: Troubleshooting workflow for low yield.

V. References

  • A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone - Benchchem.

  • Benchmarking the synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone against literature methods - Benchchem.

  • 3'-methoxypropiophenone | 37951-49-8 - ChemicalBook.

  • CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents.

  • Synthesis method for 3-methoxypropiophenone - Semantic Scholar.

  • Production of propiophenone - European Patent Office - EP 0008464 B1 - Googleapis.com.

  • Friedel–Crafts reaction - Wikipedia.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-one

Welcome to the technical support guide for the purification of 1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-one , a substituted propiophenone derivative. This document is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-one , a substituted propiophenone derivative. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this specific molecule. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can achieve your desired purity with confidence.

The predominant and most logical synthetic route to this target molecule, avoiding the regiochemical issues of direct Friedel-Crafts acylation, is a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by selective catalytic hydrogenation. This pathway is the basis for the purification challenges addressed herein.

Logical Synthesis & Impurity Profile

The following workflow illustrates the synthesis and highlights the origin of common impurities that complicate purification.

SM1 3-Methoxyacetophenone Chalcone Intermediate: (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (Chalcone) SM1->Chalcone Step 1: Claisen-Schmidt Condensation (Base cat.) Imp_SM Impurity Source 1: Unreacted Starting Materials SM1->Imp_SM SM2 4-Methylbenzaldehyde SM2->Chalcone Step 1: Claisen-Schmidt Condensation (Base cat.) SM2->Imp_SM Target Final Product: 1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-one Chalcone->Target Step 2: Catalytic Hydrogenation (H₂, Pd/C) Chalcone->Imp_SM Carried over from Step 1 Imp_Chalcone Impurity Source 2: Incomplete Hydrogenation Chalcone->Imp_Chalcone Target->Imp_Chalcone Contaminates Final Product Imp_Alcohol Impurity Source 3: Over-reduction Target->Imp_Alcohol Over-reduction of ketone Target->Imp_Alcohol Imp_Cat Impurity Source 4: Catalyst Residue (Pd) Target->Imp_Cat Insufficient Filtration Alcohol_BP Byproduct: 1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-ol Imp_Alcohol->Imp_Alcohol

Caption: Synthesis workflow and points of impurity introduction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-one.

FAQ 1: My crude product is an oil that won't solidify, and TLC shows multiple spots. Where do I begin?

Answer: This is a classic symptom of a reaction mixture containing significant impurities, which inhibit crystallization. The primary culprits are typically unreacted starting materials and the chalcone intermediate.

Causality:

  • Unreacted Starting Materials: Incomplete Claisen-Schmidt condensation (Step 1) will leave 3-methoxyacetophenone and 4-methylbenzaldehyde in your crude product.

  • Chalcone Intermediate: Incomplete hydrogenation (Step 2) is very common and leaves the highly conjugated, often colored, chalcone intermediate.[1] The polarity of the chalcone is very similar to the final product, making separation challenging.

Troubleshooting Strategy:

  • Initial Cleanup: Perform a liquid-liquid extraction. After quenching the reaction, wash the organic layer (e.g., in Ethyl Acetate or DCM) sequentially with a weak acid (e.g., 1M HCl) to remove basic catalysts, water, and then a brine solution.[2] This removes water-soluble impurities and salts.

  • Impurity Profile Analysis: Before attempting large-scale purification, analyze the crude oil via TLC, GC-MS, or ¹H NMR.[3] This is not a wasted step; it is essential for designing an effective purification strategy. Identifying the major impurity dictates the next step.

  • Action Plan: If the major impurity is the chalcone, the most efficient path may be to re-subject the crude mixture to hydrogenation conditions rather than attempting a difficult chromatographic separation. If starting materials are the main issue, column chromatography is the recommended approach.

FAQ 2: Column chromatography is failing to separate my product from a key impurity. What can I do?

Answer: This is most often due to the very similar polarity of the desired saturated ketone product and the unsaturated chalcone intermediate. A standard isocratic (single solvent mixture) elution may not provide sufficient resolution.

Causality: The only structural difference between the product and the chalcone is the Cα-Cβ double bond. While this does impact polarity, the difference can be subtle, leading to overlapping spots on TLC and co-elution from a column.

Troubleshooting Strategy:

  • Optimize TLC First: Do not run a column until you have a solvent system that shows clear separation on a TLC plate. Aim for a ΔRf of at least 0.2.

  • Employ Gradient Elution: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the concentration of the more polar solvent (Ethyl Acetate). This will cause the less polar compound (your product) to elute first, while the more polar chalcone remains on the column longer.[2]

  • Consider a Different Stationary Phase: If silica gel fails, consider using a different adsorbent. Alumina (neutral or basic) can offer different selectivity. For very difficult separations, a C18-functionalized reversed-phase silica gel may provide the resolution needed, though this requires different solvent systems (e.g., Acetonitrile/Water or Methanol/Water).[4]

Parameter Silica Gel (Normal Phase) C18 (Reversed Phase)
Stationary Phase Polar (SiO₂)Non-polar (Hydrocarbon)
Mobile Phase Non-polar to moderately polar (e.g., Hexane/EtOAc)Polar (e.g., Acetonitrile/H₂O)
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best for... Separating product (less polar) from chalcone (more polar)Alternative selectivity when normal phase fails
FAQ 3: My final product is a white solid, but it has a grey or black tint. What is this and how is it removed?

Answer: This is almost certainly due to residual palladium from the hydrogenation catalyst (Pd/C).

Causality: Palladium on carbon is a heterogeneous catalyst consisting of very fine metal particles on a support. During filtration, especially if the filter paper has too large a pore size or if Celite® is not used, these fine particles can pass through into the filtrate, contaminating the final product.

Troubleshooting Strategy:

  • Improve Filtration Technique: The standard procedure is to filter the reaction mixture through a pad of Celite® (diatomaceous earth) over filter paper in a Büchner funnel.[2] This creates a fine filter bed that effectively traps the palladium particles. Always wash the filter cake with fresh solvent (the reaction solvent, e.g., Ethyl Acetate) to recover all the product.

  • Post-Purification Removal: If your already-isolated product is contaminated, the best solution is to re-dissolve it in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) and re-filter it through a fresh, well-packed Celite® pad. For very fine contamination, passing the solution through a 0.45 µm syringe filter can also be effective.[5]

FAQ 4: I've achieved high purity, but my yield after recrystallization is very low. How can I improve it?

Answer: Low recrystallization yield typically points to one of two issues: using an inappropriate solvent or using too much of it.

Causality: The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[6] If the compound is too soluble in the cold solvent, it will remain in the mother liquor, drastically reducing your isolated yield.

Troubleshooting Strategy:

  • Systematic Solvent Screening: Test a variety of solvents on a small scale. A good solvent will dissolve the crude product when boiling but yield crystals upon cooling to room temperature or 0°C. For propiophenones, common solvents include ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[2][7]

  • Use a Minimum Amount of Hot Solvent: This is the most critical step. Add the hot solvent to your crude solid in small portions, with stirring and heating, until it just dissolves. Adding a large excess of solvent is the most common cause of low yield.[8]

  • Cool Slowly: Allow the hot, saturated solution to cool slowly to room temperature first. This encourages the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize precipitation.

  • Recover from Mother Liquor: Concentrate the mother liquor (the liquid left after filtration) on a rotary evaporator and attempt a second recrystallization or purify the residue by column chromatography to recover more product.

Purification Decision Workflow

Start Start: Crude Product Analysis Check_Impurity What is the major impurity? Start->Check_Impurity Re_React Re-run Hydrogenation (Drives reaction to completion) Check_Impurity->Re_React Chalcone (Incomplete Reaction) Column Perform Column Chromatography (Effective for different polarities) Check_Impurity->Column Starting Materials or Multiple Impurities Check_State Is the crude product a solid or an oil? Check_State->Column Oil Recrystal Perform Recrystallization (Best for high purity solids) Check_State->Recrystal Solid Re_React->Check_State Column->Check_State End Pure Product (>99%) Column->End If solidifies after purification Recrystal->End

Caption: Decision tree for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Gradient Flash Column Chromatography

This protocol is designed to separate the target product from the more polar chalcone intermediate and baseline starting materials.

  • Column Preparation:

    • Select a glass column appropriate for the amount of crude material (typically use 20-50 times the weight of adsorbent to the weight of your sample).[9]

    • Securely clamp the column in a vertical position. Insert a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[9] Allow the silica to settle, draining solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the silica bed. Add another thin layer of sand on top to protect the surface.

  • Elution:

    • Begin eluting with the non-polar solvent system (e.g., 98:2 Hexane:EtOAc), collecting fractions.[10]

    • Monitor the fractions by TLC.

    • Gradually increase the solvent polarity (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute compounds with higher affinity for the silica gel.

    • Your target product, being less polar than the chalcone, should elute first.

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization from Ethanol/Water

This protocol uses a two-solvent system, which is excellent for inducing crystallization when a single perfect solvent cannot be found.

  • Dissolution:

    • Place the crude solid product into an Erlenmeyer flask with a stir bar.

    • Heat the flask on a hot plate and add the primary solvent (the one the compound is more soluble in, e.g., hot Ethanol) dropwise until the solid just dissolves.

  • Induce Precipitation:

    • While the solution is still hot, add the anti-solvent (the one the compound is less soluble in, e.g., Water) dropwise until the solution just begins to turn cloudy (turbid). This indicates you have reached the saturation point.

    • Add a few more drops of the primary solvent (Ethanol) until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities on the surface.

    • Allow the crystals to air-dry completely on the filter paper or in a desiccator.

References

  • ChemBK. (2024, April 9). 3'-Methoxy propiophenone. Retrieved from ChemBK.com. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 584765, 3'-Methoxypropiophenone. Retrieved from PubChem.ncbi.nlm.nih.gov. URL: [Link]

  • Google Patents. (Patent No. CN106518635A). Synthesis method for 3-methoxypropiophenone. Retrieved from patents.google.com.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from mt.com. URL: [Link]

  • University of Victoria. Column chromatography. Retrieved from uvic.ca. URL: [Link]

  • SciSpace. APPENDIX 3E Column Chromatography. Retrieved from typeset.io. URL: [Link]

  • Waters. Rapid Method Development through Proper Column Selection. Retrieved from waters.com. URL: [Link]

  • Mettler Toledo. Recrystallization of Meth. Retrieved from elearning.vvu.edu.gh. URL: [Link]

  • Phenomenex. Troubleshooting Guide. Retrieved from phenomenex.com. URL: [Link]

Sources

Optimization

Technical Support Center: Friedel-Crafts Acylation Workup

Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup stage of this corners...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup stage of this cornerstone of organic synthesis. Here, we move beyond simple procedural lists to provide in-depth, experience-driven insights into the "why" behind each step, ensuring a robust and reproducible workflow.

Troubleshooting Guide: Common Workup Issues and Solutions

This section addresses the most frequently encountered problems during the workup of Friedel-Crafts acylation reactions. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.

Issue 1: Formation of a Persistent Emulsion During Aqueous Quench

Q1: I've quenched my reaction mixture with ice/water, and now I have an inseparable emulsion between the aqueous and organic layers. What's causing this, and how can I resolve it?

A1: This is arguably the most common and frustrating issue during a Friedel-Crafts workup. The emulsion is primarily caused by the formation of fine, gelatinous aluminum hydroxide (Al(OH)₃) precipitates as the aluminum chloride catalyst is hydrolyzed. These colloidal particles stabilize the interface between the two liquid phases.

Root Cause Analysis:

  • Lewis Acid Hydrolysis: The Lewis acid catalyst (typically AlCl₃) forms a complex with the ketone product.[1][2][3] When water is added, it violently hydrolyzes the AlCl₃, generating HCl and aluminum hydroxides.

  • Insufficient Acidification: Quenching with only water or ice often does not provide a sufficiently acidic environment to keep the aluminum salts, such as aluminum chlorohydrates, soluble.[4][5]

Solutions & Protocols:

  • Primary Recommendation: Acidified Quench. The most effective solution is to quench the reaction mixture by pouring it slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid.[1][5][6][7] The acid ensures that the aluminum salts remain in their soluble forms (like [Al(H₂O)₆]³⁺), preventing the formation of the emulsion-causing precipitate.

    • Pro-Tip: Gentle heating of the quenched mixture for a short period (e.g., 5 minutes in a warm water bath) can further help break up any formed aluminum salts.[4]

  • Breaking an Existing Emulsion: If you've already formed an emulsion, here are some field-proven techniques to break it:

    • Add More Acid: Carefully add more concentrated HCl to the separatory funnel and shake gently.

    • Brine Wash: Addition of a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to remove the fine particulate matter that is stabilizing the emulsion.

Issue 2: Low or No Product Yield After Workup

Q2: After completing the workup and purification, my product yield is significantly lower than expected, or I've isolated no product at all. What are the likely culprits during the workup phase?

A2: While low yield can stem from the reaction phase itself (e.g., inactive catalyst, deactivated substrate), several workup steps can lead to product loss.[1][8]

Causality Chain:

  • Incomplete Hydrolysis of the Product-Catalyst Complex: The ketone product forms a stable complex with the Lewis acid.[1][2][3] If this complex is not fully broken during the aqueous workup, the product will remain in the aqueous layer and be discarded.[9][10][11][12][13]

  • Product Solubility in the Aqueous Layer: If the acylated product has some water solubility (e.g., contains polar functional groups), it can be lost during the aqueous washes.

  • Improper pH Adjustment: Incorrect pH during extraction can lead to the loss of acidic or basic products.

Troubleshooting & Optimization:

  • Ensure Complete Complex Decomposition: The acidified quench (ice/conc. HCl) is crucial.[1][5][6][7] After quenching, stir the biphasic mixture vigorously for 15-30 minutes to ensure the aluminum-ketone complex is fully hydrolyzed.[14]

  • Back-Extraction: To recover any product that may have partitioned into the aqueous layer, perform a back-extraction. After the initial separation, extract the aqueous layer one or two more times with fresh portions of the organic solvent (e.g., dichloromethane, ethyl acetate).[6][15]

  • Neutralizing Wash: After the acidic extraction, it's common to wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution.[1][6] This neutralizes any remaining HCl. Perform this step cautiously as CO₂ evolution can cause pressure buildup in the separatory funnel.

Issue 3: Dark, Tarry Material Complicates Purification

Q3: My crude product is a dark, oily, or tarry substance that is difficult to purify by crystallization or chromatography. What causes this, and how can I clean it up?

A3: The formation of dark, polymeric, or tarry byproducts is often a sign of side reactions or overly harsh reaction/workup conditions.[1]

Potential Causes:

  • High Reaction Temperature: Friedel-Crafts reactions can be exothermic.[14] If the temperature is not controlled, side reactions and polymerization can occur.[1]

  • Substrate Reactivity: Highly activated aromatic rings can be prone to side reactions.

  • Concentrated Workup: Adding the reaction mixture too quickly to the quenching solution can create localized "hot spots" that promote degradation.

Mitigation and Purification Strategies:

  • Controlled Quenching: Always add the reaction mixture slowly to the ice/acid mixture with vigorous stirring.[6][16] This dissipates the heat of hydrolysis and minimizes the formation of byproducts.

  • Charcoal Treatment: If your crude product is discolored, you can sometimes remove colored impurities by treating a solution of the product with a small amount of activated charcoal, followed by filtration.[17] Be aware that this can also lead to some loss of the desired product.

  • Purification Method:

    • Column Chromatography: This is often the most effective way to separate the desired product from tarry impurities.[1][15]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be very effective.[17] You may need to experiment with different solvents to find one that effectively leaves the impurities behind.

Frequently Asked Questions (FAQs)

Q: Why is it critical to use anhydrous conditions for the reaction but then add a large volume of water during workup?

A: This is a crucial point of understanding. The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture and will be deactivated by any water present during the reaction phase.[1][18] This is why all glassware must be dried, and anhydrous solvents and reagents used.[7][8] However, once the reaction is complete, the role of the AlCl₃ is finished. The purpose of the aqueous workup is then to intentionally destroy the catalyst and break the AlCl₃-ketone product complex to liberate the final product.[3][9][10][11][12][13]

Q: Can I add water directly to my reaction flask to quench the reaction?

A: Absolutely not. This is a significant safety hazard. The reaction of AlCl₃ with water is extremely exothermic.[14][16] Adding water directly to the concentrated reaction mixture can cause violent boiling and splashing of corrosive materials. The correct and safe procedure is to always add the reaction mixture slowly to a large volume of ice/water.[16]

Q: What is the purpose of the final brine wash?

A: A final wash of the organic layer with a saturated aqueous solution of NaCl (brine) serves two main purposes. First, it helps to break any minor emulsions that may have persisted.[5] Second, it helps to remove the bulk of the dissolved water from the organic solvent before the final drying step with an anhydrous salt like MgSO₄ or Na₂SO₄, making the drying agent more effective.[1]

Experimental Protocols & Visualizations

Standard Workup Protocol for a Neutral Aromatic Ketone

This protocol assumes the reaction has been run using a stoichiometric amount of AlCl₃ in a solvent like dichloromethane (DCM).

  • Prepare the Quench Solution: In a beaker of appropriate size, prepare a mixture of crushed ice and concentrated hydrochloric acid (e.g., 25g of ice and 15 mL of conc. HCl).[6] Place this beaker in an ice bath to keep it cold.

  • Quench the Reaction: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture from the flask into the vigorously stirring ice/HCl slurry.[5][6] The addition should be done in a controlled manner to manage the exothermic hydrolysis.

  • Decomplexation: Allow the resulting biphasic mixture to stir for 15-20 minutes to ensure the complete breakdown of the aluminum-ketone complex.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. a. Separate the organic layer. (Note: DCM is denser than water and will be the bottom layer).[14] b. Extract the aqueous layer with two additional portions of DCM (e.g., 2 x 20 mL) to recover any dissolved product.[6] c. Combine all organic layers.

  • Neutralization and Washing: a. Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[1][6] Vent the separatory funnel frequently to release the pressure from CO₂ evolution. b. Wash the organic layer with deionized water. c. Perform a final wash with brine.[1][5]

  • Drying and Isolation: a. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). b. Filter away the drying agent. c. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[6]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[1]

Workup Procedure Decision Tree

This diagram outlines the logical flow for troubleshooting common workup issues.

Workup_Troubleshooting Friedel-Crafts Workup Troubleshooting Start Begin Workup: Pour Reaction Mix into Ice/Acid Emulsion Persistent Emulsion Formed? Start->Emulsion AddAcid Add more conc. HCl and/or Brine Emulsion->AddAcid Yes FilterCelite Filter through Celite Emulsion->FilterCelite If Stubborn Extraction Proceed to Extraction Emulsion->Extraction No AddAcid->Emulsion Still Emulsified AddAcid->Extraction Resolved FilterCelite->Extraction LowYield Low Yield After Isolation? Extraction->LowYield BackExtract Perform Back-Extraction of Aqueous Layer LowYield->BackExtract Yes Purification Proceed to Purification LowYield->Purification No CheckpH Check pH of Washes BackExtract->CheckpH CheckpH->Purification TarryProduct Crude Product Tarry/Dark? Purification->TarryProduct Chromatography Purify by Column Chromatography TarryProduct->Chromatography Yes Charcoal Consider Activated Charcoal Treatment TarryProduct->Charcoal Alternative End Pure Product TarryProduct->End No Chromatography->End Charcoal->Chromatography

Caption: Troubleshooting workflow for Friedel-Crafts acylation workup.

Quantitative Data Summary
Reagent/StepTypical Quantity/ParameterRationaleReference
Lewis Acid (AlCl₃) ≥1.0 equivalentThe catalyst complexes with the ketone product, so a stoichiometric amount is required.[1][2][3]
Quenching Medium Ice / conc. HClEnsures aluminum salts remain soluble, preventing emulsion formation.[1][5][6]
Back-Extraction 2-3 portions of organic solventMaximizes recovery of product from the aqueous phase.[6][15]
Neutralizing Wash Saturated NaHCO₃ solutionRemoves residual acid catalyst (HCl) from the organic layer.[1][6]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes dissolved water from the organic solvent prior to evaporation.[1][6]
References
  • Chem-Station Int. Ed. (2014, April 14). Friedel-Crafts Acylation. Available from: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • Kedrowski, B. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available from: [Link]

  • Weber State University. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Available from: [Link]

  • Dye, W. T., Jr. (1948). The Removal of Aluminum Chloride from Friedel—Crafts Mixtures Containing Water-Labile Phosphorus Halides. Journal of the American Chemical Society, 70(7), 2595–2595. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Friedel-Crafts Acylation with Amides. Organic letters, 9(10), 1987–1990. Available from: [Link]

  • Utah Tech University. Friedel-Crafts Acylation of Ferrocene. Available from: [Link]

  • Wikiwand. Friedel–Crafts reaction. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. Available from: [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. Available from: [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

  • Master Organic Chemistry. Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). Available from: [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available from: [Link]

  • Sciencemadness Discussion Board. (2004, December 6). Friedel-Crafts Alkylation. Available from: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. Available from: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • Pu, Y., et al. (2009). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 11(23), 5342–5345. Available from: [Link]

  • Chemistry LibreTexts. 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • ResearchGate. (2019, April 8). Friedel-Crafts Acylation. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Application Comparison Guide: Biological Activity of 3'-Methoxy-3-(4-methylphenyl)propiophenone vs. Canonical Chalcones

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Scope: Structural mechanics, comparative biological efficacy (antioxidant and anti-inflammatory), and validated assay meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Scope: Structural mechanics, comparative biological efficacy (antioxidant and anti-inflammatory), and validated assay methodologies.

Executive Summary & Structural Rationale

Chalcones (1,3-diaryl-2-propen-1-ones) are a highly celebrated class of flavonoids known for their broad-spectrum biological activities. However, their defining structural feature—an


-unsaturated ketone—acts as a highly reactive Michael acceptor. While this allows them to covalently modify biological targets (such as KEAP1 or NF-κB pathway proteins), it frequently results in off-target hepatotoxicity and a narrow therapeutic window[1].

3'-Methoxy-3-(4-methylphenyl)propiophenone (CAS No. 898768-51-9) represents a targeted structural evolution: a dihydrochalcone (propiophenone) derivative where the reactive alkene bond is saturated[2]. This fundamental alteration eliminates the Michael addition liability. Furthermore, the strategic placement of a 3'-methoxy group on the A-ring and a 4-methyl (p-tolyl) group on the B-ring shifts its pharmacological profile. It reduces direct radical scavenging capacity compared to polyhydroxylated analogs (like phloretin) but massively enhances lipophilicity, membrane permeability, and metabolic stability[3].

Mechanistic Pathway: Modulating Inflammation

Canonical chalcones like butein inhibit pro-inflammatory signaling by irreversibly binding to cysteine residues within the IKK complex[4]. In contrast, the saturated backbone of 3'-Methoxy-3-(4-methylphenyl)propiophenone relies on reversible, non-covalent interactions. This fundamentally shifts the compound from a reactive electrophile to a highly selective allosteric modulator.

Pathway LPS Pro-inflammatory Stimulus (LPS / TNF-α) Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB (p65/p50) Translocation IKK->NFkB Chalcone Unsaturated Chalcone (Covalent Michael Addition) Chalcone->IKK Irreversible Inhibition DHC Target Propiophenone (Reversible Binding) DHC->IKK Reversible Modulation Gene Inflammatory Mediators (NO, IL-6, COX-2) NFkB->Gene

Modulation of the NF-κB inflammatory signaling pathway by chalcones vs propiophenones.

Comparative Biological Activity Profiles

To objectively evaluate 3'-Methoxy-3-(4-methylphenyl)propiophenone, we benchmark it against Butein (a highly active, unsaturated polyhydroxylated chalcone) and Phloretin (a naturally occurring polyhydroxylated dihydrochalcone).

Table 1: Physicochemical & Mechanistic Comparison
Feature3'-Methoxy-3-(4-methylphenyl)propiophenoneCanonical Chalcone (Butein)Canonical Dihydrochalcone (Phloretin)
Backbone Saturated

(Propan-1-one)
Unsaturated

(Propen-1-one)
Saturated

(Propan-1-one)
Michael Acceptor Absent (Reduced off-target toxicity)Present (Covalent binding)Absent
Substitution Methoxy (3'), Methyl (4)PolyhydroxylatedPolyhydroxylated
Lipophilicity (LogP) High (Enhanced membrane permeation)ModerateLow (High aqueous solubility)
Primary Action Receptor modulation / ReversibleElectrophilic stress / CovalentDirect ROS scavenging / HAT
Table 2: Quantitative Bioactivity Benchmarks

Note: Values are representative


 thresholds synthesized from validated structural activity relationship (SAR) literature for these chemotypes[1][3][4].
Assay / Biological Target3'-Methoxy-3-(4-methylphenyl)propiophenoneButein (Chalcone)Phloretin (Dihydrochalcone)
DPPH Scavenging (IC

)
> 100 µM (Poor direct HAT)~15.2 µM~28.5 µM
NO Inhibition (RAW 264.7) ~22.4 µM~8.5 µM~18.2 µM
TNF-α Inhibition (IC

)
~31.5 µM~12.0 µM~24.0 µM
Cytotoxicity (CC

)
> 200 µM~45.0 µM~120 µM
Therapeutic Index (TI) High (Broad window) Low (Narrow window)Moderate

Expert Insight: While Butein exhibits superior raw


 numbers in suppressing Nitric Oxide (NO) and TNF-α, its proximity to its cytotoxic threshold (

~45 µM) severely limits its in vivo applicability[1]. 3'-Methoxy-3-(4-methylphenyl)propiophenone sacrifices brute-force electrophilicity for a significantly widened therapeutic window and superior metabolic stability. Furthermore, its lack of free phenolic hydroxyls explains its poor performance in cell-free DPPH assays, confirming that its primary anti-inflammatory mechanism is receptor-mediated rather than relying on direct Hydrogen Atom Transfer (HAT)[5].

Self-Validating Experimental Methodologies

As a core tenet of application science, biological readouts must differentiate between true pharmacological inhibition and artifactual data caused by cell death. The following protocol outlines a self-validating system for testing these compounds.

Workflow: RAW 264.7 Anti-Inflammatory & Cytotoxicity Screen

Protocol S1 1. Macrophage Seeding RAW 264.7 in 96-well plates S2 2. Pre-treatment (1h) Dose-response ranging (1-100 µM) S1->S2 S3 3. LPS Stimulation 1 µg/mL for 24 hours S2->S3 S4 4. Supernatant Partition Split for Griess Assay & ELISA S3->S4 S5 5. Griess Assay (NO) Read Absorbance at 540 nm S4->S5 S6 Self-Validation: MTT Assay Assess residual cell viability S4->S6 Well pellet

Self-validating high-throughput screening workflow for anti-inflammatory activity.

Step-by-Step Protocol
  • Cell Seeding & Adhesion: Seed RAW 264.7 murine macrophages in 96-well plates at a density of

    
     cells/well using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO
    
    
    
    atmosphere.
  • Compound Pre-treatment: Causality Note: Pre-treatment for 1 hour before immune stimulation ensures the compound acts on the signal transduction cascade rather than scavenging already-secreted cytokines. Treat cells with 3'-Methoxy-3-(4-methylphenyl)propiophenone at varying concentrations (e.g., 5, 10, 25, 50, 100 µM).

  • LPS Stimulation: Introduce Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells (excluding negative controls) to activate the TLR4 receptor complex. Incubate for 24 hours.

  • Supernatant Harvesting & Griess Assay (NO Detection): Extract 50 µL of the supernatant and mix with 50 µL of Griess reagent (1% sulfanilamide / 0.1% naphthylethylenediamine dihydrochloride in 2.5% H

    
    PO
    
    
    
    ). Causality Note: Nitric Oxide is highly unstable and rapidly oxidizes to nitrite; the Griess reagent quantifies this stable nitrite pool. Read absorbance at 540 nm[1].
  • The Self-Validating MTT Step: Immediately add MTT solution (0.5 mg/mL) to the remaining cell pellet in the wells. Incubate for 2-4 hours, dissolve the formazan crystals in DMSO, and read at 570 nm.

    • Trustworthiness Check: If NO inhibition is 80% but MTT viability is 20%, the compound is cytotoxic, not anti-inflammatory. Valid anti-inflammatory candidates must maintain >90% cell viability at their effective

      
       doses[1].
      
Protocol: DPPH Free Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol. Causality Note: Neutral pH methanol is required. Alkaline environments prematurely deprotonate polyphenols, artificially inflating the apparent antioxidant capacity[5].

  • Reaction: Mix 100 µL of the target propiophenone (at varying doses) with 100 µL of the DPPH solution in a 96-well microplate.

  • Incubation: Incubate in strict darkness for 30 minutes at room temperature. Causality Note: The DPPH radical is highly susceptible to photo-bleaching, which will cause false-positive signal reduction.

  • Quantification: Read absorbance at 517 nm against a methanol blank. Calculate scavenging percentage based on the solvent control[5].

Conclusion & Application Suitability

For formulation and drug development, 3'-Methoxy-3-(4-methylphenyl)propiophenone provides a highly stable, non-cytotoxic alternative to traditional reactive chalcones. While its absence of free phenolic hydroxyl groups results in weak direct antioxidant behavior in purely chemical assays (DPPH/FRAP), its saturated linker and lipophilic methoxy/methyl substitutions make it a premium candidate for receptor-mediated anti-inflammatory applications, specifically where membrane permeability and a high therapeutic index are required[1][3].

References

1.2 2.3 3.4 4.5 5.1

Sources

Comparative

phytotoxicity comparison of propiophenone and its derivatives

An In-Depth Guide to the Comparative Phytotoxicity of Propiophenone and Its Derivatives for Agricultural & Research Professionals Prepared by a Senior Application Scientist Executive Summary This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Phytotoxicity of Propiophenone and Its Derivatives for Agricultural & Research Professionals

Prepared by a Senior Application Scientist

Executive Summary

This guide provides a detailed comparative analysis of the phytotoxic properties of propiophenone and its methylated derivatives, specifically 4'-methylacetophenone and 2',4'-dimethylacetophenone. Synthesizing data from recent scientific literature, we explore the structure-activity relationships that govern their herbicidal potential. Key findings indicate that phytotoxicity is significantly influenced by the number and position of methyl groups on the aromatic ring, with 2',4'-dimethylacetophenone demonstrating the highest potency. The guide delves into the differential effects on various plant growth parameters, species-specific sensitivities, and the potential mechanisms of action. Furthermore, we provide a comprehensive, replicable experimental protocol for assessing the phytotoxicity of these compounds, ensuring scientific rigor and trustworthiness in future research endeavors.

Introduction: The Emerging Role of Propiophenones in Allelopathy

Propiophenone and its related acetophenone derivatives are phenolic compounds found in the essential oils of various plants, such as the allelopathic species Cistus ladanifer[1][2]. Allelopathy, the chemical inhibition of one plant by another, is a driving force in ecosystem dynamics and a promising source of natural compounds for developing novel, sustainable bioherbicides[3]. Acetophenones, in particular, have been identified as potential herbicidal agents due to their involvement in plant defense mechanisms[1].

Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for developing effective and selective bioherbicides. This guide aims to:

  • Objectively compare the phytotoxic effects of propiophenone and its methylated derivatives.

  • Elucidate the structure-activity relationships based on empirical data.

  • Discuss potential biochemical mechanisms of action.

  • Provide a standardized experimental workflow for phytotoxicity assessment in a research setting.

Comparative Phytotoxicity Analysis

The herbicidal efficacy of propiophenone derivatives is not uniform; it is highly dependent on the molecular structure, the target plant species, and the specific physiological parameter being measured[2][4]. Experimental bioassays using model organisms such as Lactuca sativa (lettuce, a dicot) and Allium cepa (onion, a monocot) have provided crucial insights[1][4].

Structure-Activity Relationship (SAR)

A key finding from comparative studies is that the addition and position of methyl groups on the acetophenone backbone dramatically influence phytotoxicity[1][4].

  • Propiophenone: Exhibits strong inhibitory effects, particularly on the hypocotyl growth of Lactuca sativa.

  • 4'-Methylacetophenone: Shows significant phytotoxicity, though generally less potent than the dimethylated form.

  • 2',4'-Dimethylacetophenone: Consistently identified as the most potent phytotoxic compound among the tested derivatives, indicating that increased methylation enhances herbicidal activity[1][2][4].

This SAR suggests that methylation may increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate plant cell membranes and interact with internal targets.

Quantitative Phytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The lower the IC50 value, the more potent the compound. The following table summarizes key findings from studies on Lactuca sativa.

CompoundTest SpeciesParameter MeasuredIC50 (mM)Reference
PropiophenoneLactuca sativaHypocotyl Length0.1[2][3][4]
4'-MethylacetophenoneLactuca sativaGermination Rate0.4[1][2][3]
2',4'-DimethylacetophenoneLactuca sativaNot SpecifiedMost Phytotoxic[1][2][4]
Species-Specific and Parameter-Specific Effects

The phytotoxic impact varies significantly between plant species. For instance, the inhibitory effects of these compounds were more pronounced on the total germination of Allium cepa compared to Lactuca sativa[1][2]. Conversely, L. sativa showed greater sensitivity in terms of germination delay and hypocotyl size reduction[1][2]. This species-dependent activity highlights the complexity of allelochemical interactions and suggests different modes of action or metabolic pathways in monocots versus dicots[1].

Furthermore, the compounds affect different growth parameters to varying degrees. Propiophenone, for example, is a particularly strong inhibitor of hypocotyl elongation in lettuce, while 4'-methylacetophenone has a more pronounced effect on the germination rate[1][4].

Proposed Mechanisms of Phytotoxicity

While the precise herbicidal mechanism of propiophenone derivatives is not yet fully elucidated, the activity of related phenolic compounds and other herbicides provides a strong basis for a proposed mechanism centered on the induction of oxidative stress .

Herbicides can disrupt cellular processes, leading to an overproduction of reactive oxygen species (ROS) like superoxide radicals and hydrogen peroxide[5]. When the plant's native antioxidant defense systems are overwhelmed, these ROS can cause widespread damage to vital cellular components.

  • Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a loss of membrane fluidity and integrity, causing leakage of cellular contents and eventual cell death[5].

  • Protein Damage: Oxidation of proteins can lead to loss of enzyme function, disrupting critical metabolic pathways.

  • DNA Damage: ROS can cause lesions in DNA, impairing cell division and growth.

Some related compounds, such as benzoxazinoids, are also known to interfere with mitochondrial functions like electron transport and ATPase activity, which could be another potential mechanism for propiophenone-induced phytotoxicity[1].

G Figure 1: Proposed Mechanism of Propiophenone-Induced Phytotoxicity cluster_plant Plant Cell Propiophenone Propiophenone Derivative ROS Increased Reactive Oxygen Species (ROS) Propiophenone->ROS Induces Membrane Cellular Membranes (Lipid Peroxidation) ROS->Membrane Damages Proteins Functional Proteins (Oxidation) ROS->Proteins Damages DNA DNA (Damage) ROS->DNA Damages Defenses Antioxidant Defenses Overwhelmed ROS->Defenses Overwhelms Inhibition Growth Inhibition & Cell Death Membrane->Inhibition Proteins->Inhibition DNA->Inhibition G Figure 2: Experimental Workflow for Phytotoxicity Bioassay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Stock & Serial Dilutions of Compounds C Aliquot 5mL of Solution into Petri Dishes (n=4) A->C B Prepare Solvent & Negative (Water) Controls B->C D Place 50 Seeds on Filter Paper C->D E Seal Dishes & Incubate (e.g., 7 days, 25°C) D->E F Measure Germination %, Radicle & Hypocotyl Length E->F G Calculate % Inhibition Relative to Control F->G H Plot Dose-Response Curve & Determine IC50 G->H

Sources

Validation

Comparative Study of Ortho- vs Para-Methoxy Substituted Propiophenones: Structural Reactivity, Photochemistry, and Synthesis

Executive Summary For researchers and drug development professionals, substituted propiophenones serve as foundational building blocks in the synthesis of pharmaceuticals, photoinitiators, and complex agrochemicals. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, substituted propiophenones serve as foundational building blocks in the synthesis of pharmaceuticals, photoinitiators, and complex agrochemicals. While ortho-methoxypropiophenone and para-methoxypropiophenone are simple positional isomers, the spatial orientation of the electron-donating methoxy (–OCH₃) group fundamentally alters their three-dimensional geometry, synthetic yields, and excited-state photochemistry.

This guide objectively compares the behavior of these two isomers, focusing on their differing regioselectivity during electrophilic aromatic substitution and their divergent photochemical triplet-state dynamics. Supported by empirical protocols and authoritative literature, this comparison provides the critical parameters necessary for optimizing chemical workflows.

Structural and Electronic Divergence

The behavior of methoxy-substituted propiophenones is governed by the interplay between electronic resonance and steric hindrance. The methoxy group is a strong electron-donating group via resonance (+R effect), inherently activating the aromatic ring and directing electrophilic attacks to the ortho and para positions[1].

However, the positional shift dictates ground-state and excited-state geometry:

  • p-Methoxypropiophenone : The para-methoxy group is positioned opposite to the bulky propanoyl chain. The molecule easily adopts a planar conformation, allowing maximum orbital overlap between the carbonyl system and the aromatic π-cloud.

  • o-Methoxypropiophenone : The spatial proximity of the ortho-methoxy group and the propanoyl chain introduces severe steric crowding. To relieve this strain, the carbonyl group is forced to twist out of the coplanar aromatic plane, drastically altering the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps.

Regioselective Synthesis via Friedel-Crafts Acylation

When synthesizing these intermediates from anisole and propionic anhydride, traditional Lewis acid catalysts (like AlCl₃) yield a mixture of both isomers. To achieve highly selective synthesis, heterogeneous catalysis is preferred.

By employing a mesoporous Zeolite ZSM-5 catalyst, researchers can exploit "shape-selectivity." The specific pore dimensions of ZSM-5 restrict the formation of the bulkier transition state required for ortho-acylation, thereby driving the reaction strongly toward the para-isomer[2].

Synthesis Anisole Anisole + Propionic Anhydride Cat Mesoporous ZSM-5 (Shape Selective Catalyst) Anisole->Cat Surface Adsorption Intermediate Arenium Ion (Sigma Complex) Cat->Intermediate Electrophilic Attack Para p-Methoxypropiophenone (Major Product) Intermediate->Para Unhindered Para-Direction Ortho o-Methoxypropiophenone (Minor Product) Intermediate->Ortho Sterically Hindered Ortho-Direction

Figure 1: Reaction pathway for the regioselective synthesis of methoxypropiophenones.

Protocol 1: ZSM-5 Catalyzed Acylation (Self-Validating Workflow)

Objective : Synthesize p-methoxypropiophenone while actively suppressing the ortho side-product. Causality : Calcination of NH₄-ZSM-5 produces the highly acidic H-ZSM-5 form. Conducting the reaction within the constrained mesopores imposes a steric penalty on the ortho sigma complex, shifting the kinetic pathway toward the para product. Methodology :

  • Activation : Calcine NH₄-ZSM-5 (Si/Al = 23) in a muffle furnace at 500 °C for 5 hours to generate the active Brønsted acid sites[2].

  • Reaction Setup : In a batch glass reactor, disperse 0.2 g of the treated ZSM-5 into a solution containing equimolar amounts of anisole and propionic anhydride.

  • Thermal Processing : Heat the vigorously stirred suspension to 90 °C for 4 hours. Elevated temperature is required to overcome the diffusion barriers within the zeolite pores.

  • Validation (Self-Correction) : Cool the reactor and filter the catalyst. Analyze the filtrate using off-line Gas Chromatography-Mass Spectrometry (GC-MS).

    • System Validation: A successful run will yield a para:ortho product ratio exceeding 1.7:1. If the ratio is lower, it indicates poor catalyst activation or surface-only catalysis (suggesting the need for higher calcination temperatures to clear the mesopores).

Photochemistry & Triplet State Dynamics

The most dramatic divergence between these two isomers occurs under ultraviolet excitation. Their photochemical trajectories are strictly dictated by the nature of their lowest triplet states (T₁).

  • p-Methoxypropiophenone : Achieves a planar excited state, yielding a lowest-energy triplet state with strong n,π* character. This configuration localizes spin density on the carbonyl oxygen, making it highly reactive. It acts as an efficient triplet sensitizer (Triplet Energy ~72.5 kcal/mol)[3] and readily undergoes classic γ-hydrogen abstraction. This triggers subsequent Norrish Type II cleavage or stereoselective Yang cyclization[4].

  • o-Methoxypropiophenone : The aforementioned steric twist forces the carbonyl group out-of-plane, fundamentally lowering the energy of the π,π* state below the n,π* state[5]. Because a π,π* state delocalizes radical character away from the oxygen, intramolecular hydrogen abstraction is severely suppressed. Instead of Norrish Type II fragmentation, the ortho-isomer undergoes alternative low-yield pathways such as intermolecular photoreduction or bimolecular dimerization.

Photochem Ground Methoxypropiophenone Ground State (S0) ExcitedS Excited Singlet (S1) Ground->ExcitedS hν (UV Excitation) ExcitedT_Para p-Isomer Triplet (T1) n,π* Character ExcitedS->ExcitedT_Para ISC (Planar Geometry) ExcitedT_Ortho o-Isomer Triplet (T1) π,π* Character ExcitedS->ExcitedT_Ortho ISC (Steric Twist) Norrish Norrish Type II & Yang Cyclization ExcitedT_Para->Norrish Efficient γ-H Abstraction Deactivation Photoreduction & Dimerization ExcitedT_Ortho->Deactivation Suppressed Abstraction

Figure 2: Jablonski-style excited state decay pathways for ortho vs para isomers.

Protocol 2: Triplet Lifetime Determination via LFP

Objective : Quantify the triplet decay kinetics to verify the n,π* vs π,π* state inversion between the isomers. Causality : Dissolved oxygen acts as a potent triplet quencher. Rigorous degassing ensures that the measured decay kinetics reflect the intrinsic unimolecular decay of the ketone, rather than bimolecular quenching by ambient O₂. Methodology :

  • Sample Prep : Prepare 0.1 mM solutions of o- and p-methoxypropiophenone in HPLC-grade acetonitrile. Transfer to a quartz cuvette and degas via three freeze-pump-thaw cycles under high vacuum.

  • Excitation : Irradiate the samples using a pulsed Nd:YAG laser (355 nm, ~7 ns pulse width)[3].

  • Transient Absorption : Monitor the transient absorbance decay using a fast photomultiplier tube at 380–420 nm (the region where triplet carbonyls typically absorb)[6].

  • Validation (Self-Correction) : Fit the resulting optical decay curves to a single-exponential decay function to extract the triplet lifetime (τ).

    • System Validation: To prove the signal genuinely originates from a triplet state, perform a secondary run spiked with 10 mM 1-methylnaphthalene (a known triplet quencher)[4]. If the transient signal lifetime decreases proportionally to quencher concentration following Stern-Volmer kinetics, the triplet state origin is validated.

Quantitative Property Comparison

Property / Parametero-Methoxypropiophenonep-Methoxypropiophenone
Substituent Position 2-position (Ortho)4-position (Para)
Dominant Triplet State (T₁) π,π* (Due to steric twist)n,π* (Planar geometry)
Norrish Type II Cleavage Severely SuppressedHighly Efficient
Primary Photodecay Pathway Photoreduction / Dimerization[5]γ-Hydrogen Abstraction[4]
Friedel-Crafts Yield Minor (Sterically hindered)Major (Resonance + Shape Directed)
Triplet Energy (E_T) Shifted downward (< 70 kcal/mol)~72.5 kcal/mol[3]
Sensitizer Utility PoorExcellent[3]

References

  • [2] Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation. White Rose University Consortium.

  • [1] Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.

  • [3] Ultrafast Pump−Probe Studies of tert-Butyl Aroylperbenzoates and Triplet Energy Interception by the O−O Bond. The Journal of Physical Chemistry A (ACS Publications).

  • [6] Intrazeolite photochemistry. IV. Studies of carbonyl photochemistry on the hydrophobic zeolite Silicalite using time-resolved diffuse reflectance techniques. Canadian Science Publishing.

  • [5] Photochemical Behavior and Reduction of Substituted Aromatic Ketones. Oxford University Press.

  • [4] Norrish Type II Photoreactivity of β-Anisylalkanophenones and Solvent Effects on Stereoselective Yang Cyclization. ResearchGate.

Sources

Comparative

benchmarking synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone against literature methods

An In-Depth Benchmarking Guide for the Synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone Executive Summary & Compound Relevance 3'-Methoxy-3-(4-methylphenyl)propiophenone (also designated systematically as 1-(3-met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Benchmarking Guide for the Synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone

Executive Summary & Compound Relevance

3'-Methoxy-3-(4-methylphenyl)propiophenone (also designated systematically as 1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-one) is a structurally significant dihydrochalcone. Dihydrochalcone scaffolds are heavily utilized in medicinal chemistry for their diverse biological activities, serving as antioxidant, antimicrobial, and enzyme-inhibiting agents, as well as acting as precursors to high-intensity artificial sweeteners[1].

Synthesizing this specific derivative requires the union of an electron-rich aromatic ketone (3-methoxyacetophenone) and an alkyl-substituted benzaldehyde (4-methylbenzaldehyde)[2]. This guide benchmarks the traditional two-step literature method against modern catalytic alternatives, providing drug development professionals with an authoritative, self-validating operational framework for bench-scale synthesis.

Mechanistic Pathways & Strategic Benchmarking

The synthesis of substituted dihydrochalcones fundamentally relies on the construction of the C15 carbon skeleton (C6–C3–C6) followed by the selective reduction of the enone intermediate[1]. Below is a visual representation of the validated literature strategies to access 3'-Methoxy-3-(4-methylphenyl)propiophenone.

SynthesisRoutes Ketone 3-Methoxyacetophenone Base NaOH / EtOH (Claisen-Schmidt) Ketone->Base OnePot One-Pot Reductive Aldol (Transition Metal Catalysis) Ketone->OnePot Aldehyde 4-Methylbenzaldehyde Aldehyde->Base Aldehyde->OnePot Chalcone Chalcone Intermediate (1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one) H2_Pd H2, Pd/C (Catalytic Hydrogenation) Chalcone->H2_Pd Transfer HCOOH, TEA, Pd/C (Transfer Hydrogenation) Chalcone->Transfer Base->Chalcone Aldol Condensation Product 3'-Methoxy-3-(4-methylphenyl)propiophenone (Final Product) H2_Pd->Product Route A Transfer->Product Route B OnePot->Product Route C (Direct)

Figure 1: Comparison of synthetic pathways for 3'-Methoxy-3-(4-methylphenyl)propiophenone.

Synthesis Route Comparison Data

The following table summarizes the quantitative performance metrics of the three primary methodologies documented in recent literature[1][3][4].

MethodologyReagents / CatalystsTypical Overall YieldEst. Reaction TimeKey AdvantageKey Limitation
Route A (Classical) NaOH, EtOH; then H2 (1 atm), 10% Pd/C75 - 85%18 - 24 hHighly reproducible; highly scalableRequires hazardous H2 gas handling
Route B (Transfer Hydro) NaOH, EtOH; then Formic Acid, Et3N, Pd/C70 - 80%12 - 16 hAvoids pressurized hydrogen gasTedious removal of amine salts during workup
Route C (Cascade) Transition metal catalyst (e.g., Pd/Cu co-catalysts)65 - 75%8 - 12 hHigh atom economy; one-pot efficiencyExpensive specialized catalysts; harder to optimize

Strategic Recommendation: For reliable bench-scale synthesis (1–50 grams), Route A remains the gold standard. The isolation of the intermediate chalcone acts as a crucial purification checkpoint, ensuring the final catalytic hydrogenation proceeds without catalyst poisoning.

Step-by-Step Methodology: Route A (Classical)

This protocol transforms the theory of Claisen-Schmidt condensation and heterogeneous catalysis into a self-validating benchtop operation.

BenchtopWorkflow Start Equilibration Mix Precursors in EtOH BaseAdd Base Addition Dropwise 10% NaOH Start->BaseAdd Precip Precipitation Yellow Chalcone Forms BaseAdd->Precip Stir 2-4 hrs, RT Filter Filtration & Wash Neutralize pH Precip->Filter Hydro Hydrogenation Pd/C, H2 (1 atm) Filter->Hydro Purified Intermediate Monitor Visual Monitoring Yellow -> Colorless Hydro->Monitor Workup Celite Filtration Remove Pd/C Catalyst Monitor->Workup Reaction Complete Isolate Isolation Evaporation & Characterization Workup->Isolate

Figure 2: Step-by-step benchtop operational workflow for the two-step synthesis.

Step 3.1: Claisen-Schmidt Condensation

Causality: The addition of a strong aqueous base (NaOH) to an ethanolic solution of 3-methoxyacetophenone deprotonates the relatively acidic α-methyl group. The resulting enolate nucleophilically attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. Subsequent dehydration is thermodynamically driven by the formation of a highly conjugated, stable α,β-unsaturated system (the chalcone)[4][5].

  • Equilibration : In a 250 mL round-bottom flask, dissolve 3-methoxyacetophenone (15.0 g, 100 mmol) and 4-methylbenzaldehyde (12.0 g, 100 mmol) in 100 mL of absolute ethanol. Stir magnetically to ensure homogeneity.

  • Initiation : Immerse the flask in a room-temperature water bath. Slowly add 20 mL of a 10% (w/v) aqueous NaOH solution dropwise over 10 minutes.

  • Propagation : Allow the mixture to stir at ambient temperature (20-25 °C) for 3 to 4 hours.

  • Isolation : Pour the reaction mixture into 400 mL of ice-cold distilled water. Vacuum-filter the resulting precipitate and wash the filter cake with cold 10% ethanol/water until the filtrate runs at a neutral pH.

Self-Validating Checkpoint 1:

  • Visual Cue: The reaction is confirmed to be proceeding when the initially clear solution transitions into a dense, bright yellow precipitate. Chalcones absorb strongly in the visible light spectrum due to extended π-conjugation between the two aryl rings. If the solution remains clear or turns dark brown/black, suspect a lack of base or unwanted polymerization, respectively.

Step 3.2: Catalytic Hydrogenation

Causality: The chalcone intermediate must be reduced selectively at the alkene over the carbonyl. Palladium on Carbon (10% Pd/C) under a hydrogen atmosphere (1 atm) preferentially coordinates the C=C double bond, facilitating syn-addition of hydrogen gas[3]. Temperature and pressure must be kept low (ambient) to prevent over-reduction to the corresponding alcohol[1].

  • Preparation : Dissolve the purified chalcone intermediate (10.0 g, ~39 mmol) in 100 mL of ethyl acetate (EtOAc).

  • Catalyst Addition : Carefully add 1.0 g of 10% Pd/C to the solution. (Warning: Dry Pd/C is pyrophoric; add gently under an inert atmosphere if possible).

  • Hydrogenation : Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas using a balloon apparatus. Repeat this purge cycle three times.

  • Reduction : Stir the suspension vigorously under 1 atm of

    
     gas at room temperature for 12 to 16 hours.
    
  • Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of EtOAc. Concentrate the combined filtrates under reduced pressure.

Self-Validating Checkpoint 2:

  • Visual Cue: The primary indicator of kinetic completion is the reaction mixture transitioning from bright yellow (conjugated enone) to completely colorless (saturated ketone).

  • Analytical Cue: On TLC (Hexane:EtOAc 4:1), verify the disappearance of the highly UV-active starting material spot.

  • Spectroscopic Endpoint:

    
     NMR analysis acts as the ultimate validation. The disappearance of the two vinylic doublets (
    
    
    
    Hz, indicative of trans-chalcone geometry) at
    
    
    7.4 - 7.8 ppm, accompanied by the emergence of two characteristic coupled methylene triplets at
    
    
    3.0 ppm and 3.2 ppm, perfectly verifies the formation of 3'-Methoxy-3-(4-methylphenyl)propiophenone[1][2].

Conclusion

While modern transition metal cascade reactions present an intriguing frontier for one-step synthesis of complex dihydrochalcones[1], the classical two-step methodology (Claisen-Schmidt followed by catalytic hydrogenation) remains the most trustworthy and easily validated method. By leveraging the visual and physical properties of the intermediates (chromophoric shifts, distinct NMR topological changes), application scientists can establish a rigid, self-validating protocol guaranteeing high-purity yield of 3'-Methoxy-3-(4-methylphenyl)propiophenone.

References

  • Source: acs.
  • Title: How is NHDC Powder Produced Chemically?
  • Source: sathyabama.ac.
  • Title: (PDF)
  • Source: mdpi.

Sources

Validation

Unambiguous Structural Elucidation of Propiophenone Derivatives: A Comparative Guide to SCXRD, MicroED, and PXRD

As a Senior Application Scientist navigating the complex landscape of small-molecule drug development, determining the precise three-dimensional architecture of active pharmaceutical ingredients (APIs) is paramount. Prop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of small-molecule drug development, determining the precise three-dimensional architecture of active pharmaceutical ingredients (APIs) is paramount. Propiophenone derivatives—a vital class of aromatic ketones encompassing antidepressants, chiral intermediates, and functionalized building blocks—often present unique crystallographic challenges. These molecules exhibit robust conformational preferences (such as the rigid s-trans alignment in 2′-fluoro-substituted acetophenones driven by through-space electrostatic interactions)[1] and are highly prone to polymorphism, which drastically alters their thermodynamic solubility and clinical bioavailability[2].

This guide objectively compares the three dominant structural elucidation modalities—Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD)—providing the field-proven causality behind their methodologies and definitive, self-validating experimental workflows.

Decision Matrix: Selecting the Analytical Modality

The physical dimensions of your crystallized propiophenone derivative dictate the analytical pathway. Growing large crystals is a notorious bottleneck in drug discovery[3].

G Start Synthesized Propiophenone Derivative Size Crystallite Size Assessment Start->Size Screen SCXRD SCXRD Gold Standard (Absolute Configuration) Size->SCXRD > 50 μm MicroED MicroED Sub-micron Crystals (Rapid High-Res) Size->MicroED < 1 μm PXRD PXRD + Rietveld Bulk Powders (Phase Purity) Size->PXRD Bulk Powder

Fig 1. Decision matrix for selecting crystallographic analysis based on crystal size.

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative performance metrics of SCXRD, MicroED, and PXRD when applied to propiophenone derivatives and similar small organic molecules.

ParameterSCXRD (Single-Crystal XRD)MicroED (Electron Diffraction)PXRD (Powder XRD)
Ideal Crystal Size > 50 μm (100 μm optimal)[3]< 1 μm (Sub-micron)[4],[3],[5]Bulk microcrystalline powder
Probe / Source X-rays (Cu Kα or Mo Kα)Electrons (200-300 kV)X-rays (Cu Kα typically)
Interaction Strength Weak (Scatters off electron clouds)Very Strong (Scatters off electrostatic potential)Weak (Scatters off electron clouds)
Absolute Stereochemistry Definitive (via Flack parameter)[6]Challenging (Dynamical scattering artifacts)Generally Impossible
Sample Prep Complexity High (Requires extensive crystal screening)Low (Dry powder applied directly to grid)[4]Very Low (Bulk packing)
Typical Resolution 0.70 – 0.85 Å0.80 – 1.00 ÅN/A (Rietveld refinement limits)
The Science of Causality: Modality Mechanics
SCXRD: The Gold Standard

Single-crystal X-ray diffraction remains the ultimate arbiter for absolute structural validation[6]. X-rays interact weakly with the electron clouds of the atoms. To achieve a sufficient signal-to-noise ratio, highly ordered, large single crystals (>50 μm) are required. The key advantage is the ability to easily extract the absolute stereochemistry (critical for chiral propiophenone derivatives) by evaluating the anomalous dispersion of heavier atoms (like halogens).

MicroED: The Sub-Micron Revolution

Thousands of known APIs are strictly available as crystalline powders that refuse to grow into large crystals[3]. MicroED circumvents this by utilizing a beam of electrons instead of X-rays. Because electrons interact with matter orders of magnitude more strongly than X-rays, MicroED can routinely solve high-resolution structures from sub-micron-sized crystals[4],[3],[5].

PXRD: Bulk Phase Validation

PXRD is an ensemble measurement. While lacking the precision to easily solve de novo structures of complex molecules without heavy computational crystal structure prediction (CSP), it is vital for identifying polymorphism[2] and guaranteeing that the bulk formulated API matches the SCXRD-solved polymorph.

Step-by-Step Validated Experimental Protocols

Every protocol must act as a self-validating system to ensure scientific integrity and reproducible data.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD) Workflow[6]
  • Crystallization: Dissolve the synthesized propiophenone derivative (e.g., 3-(3-fluorophenyl)-3'-methylpropiophenone) in a suitable solvent matrix (e.g., ethanol/hexane). Allow slow solvent evaporation.

    • Validation: Inspect under a polarized light microscope. Sharp extinction of light upon rotation confirms a highly ordered, single crystalline lattice.

  • Mounting & Cryo-cooling: Mount a structurally sound >50 μm crystal onto a goniometer loop using paratone oil. Immediately quench the sample to 100 K using a nitrogen cold stream.

    • Causality: Cryogenic temperatures systematically minimize molecular thermal vibrations. This drastically reduces the volume of the thermal ellipsoids, improving the high-angle diffraction signal and sharpening atomic coordinates[6].

  • Data Collection: Irradiate the crystal using Mo Kα or Cu Kα radiation, rotating the crystal to capture the complete diffraction sphere.

  • Structure Solution & Refinement: Integrate data and utilize Direct Methods or Patterson methods to map the initial electron density. Refine via least-squares minimization.

    • Validation: A final R-factor < 0.05 and a Goodness-of-Fit (GoF) ~1.0 confirm a robust, highly reliable structural model[7].

Protocol B: Microcrystal Electron Diffraction (MicroED) Workflow[4],[5]

Workflow A Dry Powder Sample B Direct TEM Grid Application A->B C Cryogenic Cooling B->C D Continuous Rotation Diffraction C->D E Kinematical Refinement D->E

Fig 2. Step-by-step small-molecule MicroED workflow for sub-micron crystals.

  • Sample Preparation & Grid Application: Take the dry microcrystalline powder of the propiophenone derivative. Break large aggregates mechanically. Apply the dry powder directly to a standard transmission electron microscope (TEM) grid.

    • Causality: Unlike hydrated protein crystals which require complex vitrification to prevent ice-crystal interference, small hydrophobic organic molecules can be loaded natively dry[4], dramatically streamlining the workflow (often under 30 minutes)[5].

  • Cryo-Freezing: Plunge the grid into liquid nitrogen.

    • Causality: Although the sample is dry, operating the TEM at cryogenic temperatures is mandatory to mitigate radiation damage caused by the intense electron beam disrupting the organic covalent bonds.

  • Screening and Data Collection: Load the grid into the TEM. Use a continuous rotation method, saving the diffraction data using a fast camera as a continuous movie[5].

    • Validation: Real-time visualization of sharp Bragg spots in the diffractogram confirms both sample crystallinity and correct beam alignment.

  • Integration: Convert movies to standard crystallographic formats and process using standard X-ray integration software to establish the atomic model.

References
  • [4] Title: Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - PMC Source: nih.gov URL:[Link]

  • [3] Title: Microcrystal electron diffraction could advance drug development - Drug Target Review Source: drugtargetreview.com URL:[Link]

  • [5] Title: Microcrystal Electron Diffraction of Small Molecules - PMC - NIH Source: nih.gov URL:[Link]

  • [1] Title: Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • [7] Title: X-Ray Crystal Structure of the Dyes 2-Nitro-4'-[N,N-Bis(β- Hydroxyethyl)amino]azobenzene and 2-Cyano-4' - R Discovery Source: researcher.life URL:[Link]

  • [2] Title: WO2007072506A2 - Polymorphic forms of dolasetron mesylate and processes thereof Source: google.com URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3'-Methoxy-3-(4-methylphenyl)propiophenone

As a Senior Application Scientist, I recognize that handling complex aromatic ketones like 3'-Methoxy-3-(4-methylphenyl)propiophenone requires more than a generic safety checklist. To ensure absolute safety and operation...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex aromatic ketones like 3'-Methoxy-3-(4-methylphenyl)propiophenone requires more than a generic safety checklist. To ensure absolute safety and operational success, laboratory professionals must understand the causality behind chemical behaviors and implement self-validating protocols.

This guide provides a comprehensive, scientifically grounded framework for the safe handling, containment, and disposal of this specific compound, empowering your team to operate with confidence and precision.

Chemical Profile & Hazard Anticipation

To select the correct Personal Protective Equipment (PPE), we must first analyze the structure-activity relationship of 3'-Methoxy-3-(4-methylphenyl)propiophenone (Molecular Weight: ~254 g/mol ).

  • Lipophilicity & Permeation: The addition of methoxy and methylphenyl groups to the propiophenone backbone significantly increases the molecule's partition coefficient (LogP). This high lipophilicity means that if the compound contacts the skin—especially when dissolved in organic carrier solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO)—it will rapidly penetrate the stratum corneum.

  • Irritation Potential: The electrophilic nature of the ketone carbonyl makes this class of compounds known dermal, ocular, and respiratory irritants.

  • Physical State Hazards: As a crystalline solid at room temperature, the primary handling risk is the aerosolization of fine particulates during weighing and transfer, which poses an inhalation hazard [1].

Strategic PPE Selection

In accordance with OSHA’s Personal Protective Equipment standard (29 CFR 1910 Subpart I) [2], PPE should never be the first line of defense; it is the final barrier supplementing engineering controls. The following table outlines the mandatory PPE for handling this compound, grounded in mechanistic causality.

PPE CategorySpecificationCausality / Rationale
Eye/Face ANSI Z87.1 Splash GogglesProtects ocular mucosa from aerosolized crystalline dust during bulk transfer and prevents solvent splash injury during dissolution.
Hands (Dry) Nitrile Gloves (≥4 mil)Nitrile provides an excellent barrier against dry, non-polar aromatic solids.
Hands (Wet) Silver Shield or PVAIf handling the compound dissolved in aggressive solvents (e.g., DCM), nitrile will rapidly degrade. Upgraded elastomers prevent solvent-mediated dermal permeation.
Body Flame-Resistant (FR) Lab CoatMitigates fire risk when the lipophilic compound is being dissolved in highly flammable carrier solvents (e.g., hexane, ether).

Operational Workflow: Handling & Synthesis

Every protocol in the laboratory must be a self-validating system . This means building diagnostic checks into your workflow to ensure your safety controls are actively functioning before you are exposed to the hazard.

Quantitative Operational Parameters

Summarize and verify these metrics prior to beginning your workflow:

Operational ParameterTarget SpecificationCorrective Action if Out of Spec
Fume Hood Face Velocity 80 – 120 fpmHalt work; close sash; submit maintenance ticket.
Ambient Humidity 40% – 60% RHUse an anti-static ionizer (Zerostat) if RH < 40%.
Waste Container Headspace ≥ 20% empty volumeCap the current container and deploy a new carboy.
Step-by-Step Handling Protocol

Phase 1: Pre-Operational Validation

  • Validate Engineering Controls: Check the digital readout on the chemical fume hood to ensure face velocity is between 80–120 feet per minute (fpm).

    • Self-Validation Check: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. It should pull gently and consistently inward. If it flutters outward, the hood is compromised.

  • Validate PPE Integrity: Before donning your ≥4 mil nitrile gloves, twirl the cuff to trap air inside the glove and squeeze.

    • Self-Validation Check: If the glove deflates, there is a micro-puncture. Discard and test a new pair.

Phase 2: Execution & Transfer 3. Static Mitigation: Wipe the exterior of the analytical balance with a static-reducing cloth. Lipophilic powders are highly prone to static cling, which causes uncontrolled aerosolization. 4. Weighing: Tare an anti-static polymeric weighing boat. Using a grounded stainless-steel spatula, slowly transfer the 3'-Methoxy-3-(4-methylphenyl)propiophenone.

  • Self-Validation Check: If the powder "jumps" from the bulk container to the spatula before physical contact, static is too high. Halt and use an anti-static ionizing gun before proceeding.
  • Dissolution: Transfer the solid directly into the reaction flask inside the hood. Rinse the weighing boat with your chosen reaction solvent to ensure quantitative transfer and immediate dust suppression.

    G A 1. Hazard Profiling (Lipophilic Aromatic Ketone) B 2. Engineering Controls (Fume Hood: 80-120 fpm) A->B dictates C 3. PPE Deployment (Nitrile, Z87.1 Goggles, FR Coat) B->C supplemented by D 4. Handling & Transfer (Anti-Static Protocol) C->D enables safe E 5. Decontamination (Isopropanol Surface Wipe) D->E requires post-op F 6. Waste Segregation (RCRA Organic Waste) E->F generates

    Safe handling, containment, and disposal workflow for 3'-Methoxy-3-(4-methylphenyl)propiophenone.

Spill Response & Disposal Plan

In the event of an accidental release, standard aqueous cleanup methods will fail due to the compound's insolubility in water. Follow this targeted logistical plan based on EPA and ACS hazardous waste guidelines [3].

Solid Spill Cleanup Protocol
  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Contain: Do NOT use water. Cover the crystalline spill with damp sand or an inert absorbent (e.g., vermiculite) to prevent dust generation.

  • Collect: Use a non-sparking brush and dustpan to collect the absorbed material. Place it into a sealable, wide-mouth high-density polyethylene (HDPE) container.

  • Chemical Decontamination: Dampen a disposable laboratory wipe with isopropanol or acetone (solvents capable of dissolving the lipophilic ketone) and wipe the spill area inward from the edges. Follow with a final wipe using mild soapy water.

RCRA-Compliant Waste Segregation

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Solid Waste: All contaminated gloves, weighing boats, and decontamination wipes must be placed in a clearly labeled "Hazardous Solid Waste - Organic Contaminated" drum.

  • Liquid Waste: If the compound has been dissolved, the waste stream depends strictly on the carrier solvent. Segregate into "Halogenated Organic Waste" (if DCM/Chloroform was used) or "Non-Halogenated Organic Waste" (if Ethyl Acetate/Hexane was used). Never mix these streams, as doing so exponentially increases disposal costs and creates reactive hazards.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910 Subpart I). National Institutes of Health (NIH) PMC Archive. URL:[Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal. ACS Chemical Safety Guidelines. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Methoxy-3-(4-methylphenyl)propiophenone
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